(R)-FL118
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYDENHBPRCTN-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (S)-FL118
This document provides a comprehensive technical overview of (S)-FL118, a novel anti-cancer agent. It details its chemical properties, mechanism of action, and includes relevant experimental data and protocols to support further research and development.
Note on Nomenclature: The compound is consistently identified in the literature as 10,11-methylenedioxy-20(S)-camptothecin. The "(S)" designation refers to the specific stereoisomer with potent anti-tumor activity. For the remainder of this guide, the compound will be referred to as FL118, corresponding to this active (S)-enantiomer.
Core Compound Profile
FL118 is a structurally distinct analog of camptothecin, a natural alkaloid known for its anti-cancer properties.[1][2] It was identified through high-throughput screening for inhibitors of the survivin gene promoter.[3] Chemically, it is defined as 10,11-methylenedioxy-20(S)-camptothecin.[3][4] FL118 has demonstrated superior anti-tumor efficacy compared to clinically used camptothecin derivatives like irinotecan and topotecan in various human tumor xenograft models.[3][5]
Chemical Structure and Properties
-
Chemical Name: (7S)-7-ethyl-7-hydroxy-10H-[4][5]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione[6]
-
Molecular Formula: C₂₁H₁₆N₂O₆[7]
-
CAS Number: 135415-73-5[7]
-
Appearance: White to yellow solid[8]
-
Solubility: Poor water solubility is a noted challenge, though various formulations have been developed for in vivo use.[2][9][10] It is soluble in DMSO.[7]
Figure 1: Chemical Structure of FL118 (10,11-methylenedioxy-20(S)-camptothecin).
Mechanism of Action
FL118 exhibits a multi-targeted mechanism of action that contributes to its potent and broad-spectrum anti-cancer activity, which is notably independent of p53 status.[5][11][12]
Inhibition of Anti-Apoptotic Proteins
The primary mechanism of FL118 is the selective inhibition of several key cancer survival proteins.[5][10][13] It downregulates the expression of:
-
Survivin (IAP family): A central molecule involved in drug resistance and inhibition of apoptosis.[4][5] FL118 was discovered based on its ability to inhibit the survivin promoter.[5]
-
Mcl-1 (Bcl-2 family): An anti-apoptotic protein crucial for the survival of many cancer cells.[5][11][14]
-
XIAP and cIAP2 (IAP family): Inhibitors of apoptosis proteins that block caspase activity.[5][11][14]
This multi-pronged inhibition of survival pathways leads to the induction of apoptosis in cancer cells.
DNA Damage and Repair Inhibition
While structurally related to camptothecins, which are potent DNA topoisomerase I (TOPO1) inhibitors, this is not the primary mode of action for FL118 at its effective nanomolar concentrations.[5][12][15] However, it does induce DNA damage, evidenced by increased levels of γH2AX.[16] Crucially, FL118 also inhibits DNA repair mechanisms. A key action is the downregulation of RAD51, a critical component of the homologous recombination repair pathway, which is mediated through its inhibition of survivin.[16] This dual action of causing DNA damage while preventing its repair enhances its cytotoxic effects.[16]
Overcoming Drug Resistance
FL118 has shown efficacy in cancer models that are resistant to other chemotherapies.[4][14] Its ability to overcome resistance is attributed to several factors:
-
It is not a substrate for common drug efflux pumps like P-glycoprotein (P-gp) and ABCG2, which are often responsible for resistance to irinotecan and topotecan.[4][11][17]
-
It actively downregulates the expression of resistance-associated proteins, including ABCG2, P-gp, and ERCC1.[4]
Signaling Pathway Interactions
FL118's activity intersects with several critical cancer signaling pathways. It has been shown to inhibit the RAF/ERK and AKT pathways, which are downstream of the frequently mutated KRAS oncogene.[14] Furthermore, the DDX5 signaling pathway has been identified as being involved in the mechanism of action for FL118 and its analogs.[3]
References
- 1. Scientists Identify Key Structural Qualities that Distinguish Novel Anticancer Agent | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 6. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e-century.us [e-century.us]
- 11. e-century.us [e-century.us]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity – ScienceOpen [scienceopen.com]
- 14. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
(R)-FL118: A Technical Guide to its Discovery and Development
(R)-FL118 , also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a novel camptothecin analogue that has demonstrated significant potential as an anti-cancer agent. This technical guide provides a comprehensive overview of its discovery, development timeline, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.
Discovery and Initial Characterization
This compound was identified through a high-throughput screening (HTS) of compound libraries using a cancer cell-based survivin-reporter system.[1][2][3] The goal was to find small molecules that could inhibit the expression of survivin, a key anti-apoptotic protein overexpressed in many cancers.[3][4][5] While structurally similar to the topoisomerase I (Top1) inhibitor irinotecan, FL118 exhibited a distinct and more potent mechanism of action.[1][4][6][7] Early studies revealed that FL118's ability to inhibit cancer cell growth far exceeded its activity as a Top1 inhibitor.[1]
Development Timeline
The development of FL118 has progressed from its initial discovery to preclinical and clinical evaluation. Key milestones are outlined below:
-
Preclinical Development: Extensive in vitro and in vivo studies have been conducted to characterize the efficacy and safety of FL118. A significant breakthrough was the development of a Tween 80-free intravenous (i.v.) formulation, which improved the maximum tolerated dose by three- to seven-fold compared to the initial intraperitoneal (i.p.) formulation.[8][9] Preclinical studies demonstrated superior antitumor activity compared to several standard-of-care chemotherapeutics, including irinotecan, topotecan, doxorubicin, and cisplatin.[1]
-
Investigational New Drug (IND) Application: Canget BioTekpharma, a Roswell Park Cancer Institute spinoff, held a pre-IND meeting with the FDA in 2017.[10] The company has been actively pursuing an IND application to initiate clinical trials.[10]
-
Orphan Drug Designation: In January 2024, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to FL118 for the treatment of pancreatic cancer.[11]
-
Phase 1 Clinical Trials: A Phase 1 clinical trial for patients with advanced pancreatic ductal adenocarcinoma is currently underway to evaluate the safety, side effects, and optimal dose of FL118.[12][13][14][15] The trial involves oral administration of FL118 on days 1, 8, and 15 of a 28-day cycle.[12][13][14]
Mechanism of Action
FL118 exerts its anti-cancer effects through a multi-targeted approach, distinguishing it from other camptothecin analogues.
Multi-Target Inhibition of Anti-Apoptotic Proteins
FL118 selectively inhibits the expression of several key anti-apoptotic proteins in a p53-independent manner.[1][3][4][16] This includes:
By downregulating these proteins, FL118 promotes apoptosis in cancer cells.
Interaction with DDX5
A key discovery in understanding FL118's mechanism of action is its direct binding to the oncoprotein DDX5 (p68).[17][18] This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[17][18] DDX5 is a master regulator of multiple oncogenic proteins, and its degradation by FL118 contributes to the downregulation of survivin, Mcl-1, XIAP, and cIAP2.[18]
Overcoming Drug Resistance
A significant advantage of FL118 is its ability to overcome resistance to other chemotherapeutic agents, particularly irinotecan and topotecan.[6][7][19] This is attributed to the fact that FL118 is not a substrate for the drug efflux pumps P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP, which are major contributors to multidrug resistance.[6][7][19][20]
DNA Damage and Repair
Recent studies have shown that FL118 induces DNA damage and G2/M cell cycle arrest.[21][22] A notable mechanism is the reduction of survivin levels, which in turn downregulates RAD51, a key protein in the homologous recombination repair pathway.[21][22] This inhibition of DNA repair enhances its therapeutic efficacy.[21][22]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by FL118 and a general workflow for its evaluation.
Caption: FL118 Mechanism of Action Signaling Pathway.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of survivin inhibitors and beyond: FL118 as a proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. The ASCO Post [ascopost.com]
- 9. Roswell Park Scientists Advance Findings About Novel, Low-Toxicity Anticancer Agent [bnmc.org]
- 10. RePORT ⟩ RePORTER [reporter.nih.gov]
- 11. FL118, Drug Candidate Discovered at Roswell Park, Granted FDA Orphan Drug Status for Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 12. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 16. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
(R)-FL118: A Preclinical Technical Overview in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of (R)-FL118, a promising anti-cancer agent. This compound is a specific (R)-enantiomer of the parent compound FL118, designed to offer a more favorable toxicity profile while retaining potent anti-tumor activity. This document consolidates key findings on its mechanism of action, efficacy in various cancer models, and the experimental methodologies employed in its preclinical evaluation.
Mechanism of Action: Targeting Mcl-1 for Apoptosis Induction
This compound exerts its anti-cancer effects primarily through the downregulation of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family. Mcl-1 is frequently overexpressed in various human cancers, contributing to therapeutic resistance. By promoting the degradation of Mcl-1, this compound shifts the cellular balance towards apoptosis, leading to cancer cell death.
The proposed signaling pathway for this compound-induced apoptosis is illustrated below:
Caption: Signaling pathway of this compound leading to apoptosis.
Preclinical Efficacy: In Vivo Studies
This compound has demonstrated significant anti-tumor activity in various preclinical cancer models. The following tables summarize the quantitative data from key in vivo studies.
Table 1: Efficacy of this compound in Pancreatic Cancer Xenograft Model
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (2.5 mg/kg) |
| Treatment Schedule | Intravenously, once weekly for 4 weeks | Intravenously, once weekly for 4 weeks | Intravenously, once weekly for 4 weeks |
| Tumor Growth Inhibition | - | Significant | Complete Regression |
| Survival | All mice euthanized by day 45 | All mice survived beyond 45 days | All mice survived beyond 45 days |
| Body Weight Loss | - | Not significant | Not significant |
Table 2: Efficacy of this compound in Colon Cancer Xenograft Model
| Parameter | Vehicle Control | This compound (2.5 mg/kg) |
| Treatment Schedule | Intravenously, once weekly for 4 weeks | Intravenously, once weekly for 4 weeks |
| Tumor Growth Inhibition | - | Significant |
| Metastasis | Metastases observed | No metastases observed |
| Body Weight Loss | - | Not significant |
Experimental Protocols
This section provides an overview of the methodologies for key experiments conducted in the preclinical evaluation of this compound.
3.1. In Vivo Tumor Xenograft Studies
A representative workflow for in vivo tumor xenograft studies is depicted below:
Caption: Workflow for in vivo xenograft studies of this compound.
Protocol Details:
-
Cell Lines and Culture: Human cancer cell lines (e.g., pancreatic: MIA PaCa-2; colon: HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered intravenously, typically on a weekly schedule. The vehicle control group receives the formulation buffer.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and survival data is analyzed.
3.2. Chicken Embryo Chorioallantoic Membrane (CAM) Assay
The CAM assay is utilized to assess the anti-angiogenic potential of this compound.
Protocol Details:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with controlled humidity.
-
Windowing: A small window is created in the eggshell to expose the CAM.
-
Drug Application: A filter disk soaked with this compound or a control substance is placed on the CAM.
-
Incubation and Observation: The eggs are further incubated, and the CAM is observed for changes in blood vessel formation.
-
Analysis: The anti-angiogenic effect is quantified by measuring the reduction in blood vessel density around the filter disk.
Summary and Future Directions
The preclinical data strongly support the potential of this compound as a novel anti-cancer agent. Its targeted mechanism of action, involving the downregulation of the key survival protein Mcl-1, provides a clear rationale for its efficacy. The in vivo studies have demonstrated significant tumor growth inhibition and even complete tumor regression in various cancer models, with a favorable toxicity profile.
Future preclinical research should focus on:
-
Elucidating the precise molecular mechanisms of this compound-induced Mcl-1 degradation.
-
Evaluating the efficacy of this compound in combination with other standard-of-care chemotherapies and targeted agents.
-
Conducting comprehensive IND-enabling toxicology and pharmacokinetic studies to support its transition to clinical trials.
The promising preclinical profile of this compound warrants its continued development as a potential new therapy for a range of human cancers.
(R)-FL118: A Technical Guide to its p53-Independent Apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-FL118, a novel camptothecin analogue, has demonstrated potent antitumor activity across a range of cancer types. A significant aspect of its mechanism of action is its ability to induce apoptosis independently of the tumor suppressor protein p53, a pathway frequently inactivated in human cancers. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced p53-independent apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations. FL118 has been shown to effectively inhibit cancer cell growth and induce apoptosis regardless of p53 status (wild type, mutant, or null).[1]
Mechanism of Action: Targeting Key Survival Proteins
This compound circumvents the p53 pathway by directly targeting and downregulating several key anti-apoptotic proteins. This multi-targeted approach disrupts critical cell survival pathways, leading to programmed cell death. The primary targets in this p53-independent mechanism are members of the Inhibitor of Apoptosis (IAP) and Bcl-2 families.
Downregulation of Anti-Apoptotic Proteins
FL118 selectively inhibits the expression of survivin, Mcl-1, XIAP, and cIAP2.[1][2][3] This inhibition occurs at the transcriptional level, as FL118 has been shown to suppress the promoter activity of genes like BIRC5 (survivin) and MCL1.[2] The downregulation of these proteins removes the brakes on the apoptotic machinery, allowing for the activation of caspases and subsequent cell death. Studies have shown that the inhibition of these target genes by FL118 is independent of p53 status.[1]
Induction of Pro-Apoptotic Proteins
Concurrently with the suppression of anti-apoptotic factors, FL118 treatment leads to an increase in the expression of pro-apoptotic proteins such as Bax and Bim.[1] This dual action of inhibiting survival signals while promoting death signals creates a cellular environment that strongly favors apoptosis.
The Role of DDX5
Recent evidence points to the RNA helicase DDX5 as a master regulator in the mechanism of FL118. FL118 has been shown to bind to, dephosphorylate, and promote the proteasomal degradation of DDX5.[4] DDX5, in turn, controls the expression of several of FL118's downstream targets, including survivin, Mcl-1, XIAP, and cIAP2.[4][5] Therefore, the degradation of DDX5 appears to be a key upstream event in FL118-induced, p53-independent apoptosis.
Quantitative Data
The efficacy of this compound in p53-deficient cancer cells has been quantified through various in vitro studies. The following tables summarize key data on its cytotoxic effects and its impact on the expression of apoptosis-related proteins.
Table 1: IC50 Values of FL118 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| HCT-8 | Colon | Wild-Type | <1 | [2] |
| SW620 | Colon | Mutant | <1 | [2] |
| 2008 | Ovarian | Mutant | <1 | [2] |
| EKVX | Lung | Mutant | <1 | [2] |
| FaDu | Head and Neck | Wild-Type | <1 | [2] |
| HCT116 | Colorectal | Wild-Type | <6.4 | [5] |
| HepG-2 | Liver | Wild-Type | <6.4 | [5] |
| MCF-7 | Breast | Wild-Type | <6.4 | [5] |
Table 2: Effect of FL118 on Anti-Apoptotic Protein Expression
| Cell Line | Protein | FL118 Concentration | Treatment Duration | % Reduction in Protein Expression | Reference |
| EKVX | Survivin | 10 nM | 24 hours | 68 | [2] |
| EKVX | Survivin | 100 nM | 24 hours | 85 | [2] |
| HCT-8 | Survivin | 10 nM | 24 hours | 52 | [2] |
| HCT-8 | Survivin | 100 nM | 24 hours | 68 | [2] |
| FaDu | Survivin | 10 nM | 48 hours | ~50-75 | [6] |
| FaDu | Mcl-1 | 10 nM | 48 hours | ~50-75 | [6] |
| FaDu | XIAP | 10 nM | 48 hours | ~50-75 | [6] |
| FaDu | cIAP2 | 10 nM | 48 hours | ~50-75 | [6] |
| SW620 | Survivin | 10 nM | 48 hours | >75 | [6] |
| SW620 | Mcl-1 | 10 nM | 48 hours | >75 | [6] |
| SW620 | XIAP | 10 nM | 48 hours | >75 | [6] |
| SW620 | cIAP2 | 10 nM | 48 hours | >75 | [6] |
Table 3: FL118-Induced Apoptosis in Cancer Cells
| Cell Line | FL118 Concentration | Treatment Duration | Apoptosis Measurement | Result | Reference |
| HCT-8 | 10 nM | 24 hours | Cleaved PARP | 31-fold increase | [7] |
| HCT-8 | 100 nM | 24 hours | Cleaved PARP | 49-fold increase | [7] |
| HCT-8 | 10 nM | 24 hours | Activated Caspase-3 | 8-fold increase | [7] |
| HCT-8 | 100 nM | 24 hours | Activated Caspase-3 | 13-fold increase | [7] |
| HCT116 | 2.5 nM | 48 hours | Annexin V Positive Cells | Significant Increase | [5] |
| HCT116 | 5 nM | 48 hours | Annexin V Positive Cells | Significant Increase | [5] |
| HCT116 | 10 nM | 48 hours | Annexin V Positive Cells | Significant Increase | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 20 minutes and measure the absorbance at 492-570 nm using a microplate reader.[8]
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with PBS and lyse on ice for 30 minutes in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the total protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., survivin, Mcl-1, XIAP, cIAP2, cleaved PARP, cleaved caspase-3, DDX5, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells and wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.[9]
Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a survivin or Mcl-1 promoter-luciferase reporter construct and a Renilla luciferase control vector.
-
Compound Treatment: After 16-24 hours, treat the transfected cells with this compound at various concentrations for 24 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the p53-independent apoptotic activity of this compound.
Caption: FL118 p53-Independent Apoptotic Signaling Pathway.
Caption: Workflow for Quantifying Apoptosis via Annexin V/PI Staining.
Conclusion
This compound represents a promising therapeutic agent, particularly for cancers that have lost p53 function. Its ability to induce apoptosis through the p53-independent downregulation of multiple key survival proteins, including survivin, Mcl-1, XIAP, and cIAP2, provides a robust mechanism to overcome common resistance pathways. The identification of DDX5 as a master upstream regulator of these anti-apoptotic proteins further elucidates the potent and multi-faceted mechanism of action of FL118. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and capitalize on the therapeutic potential of this compound.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 8. protocols.io [protocols.io]
- 9. immunostep.com [immunostep.com]
(R)-FL118: A Multi-Targeted Inhibitor of Survivin and Other Key Anti-Apoptotic Proteins for Cancer Therapy
(R)-FL118, a novel small molecule, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action that extends beyond its initial identification as a survivin inhibitor. Preclinical studies have demonstrated its potent efficacy in a wide range of tumor models, including those resistant to conventional chemotherapies. This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, summarizes its in vitro and in vivo anti-tumor activity, and provides comprehensive experimental protocols for its evaluation.
Introduction
This compound, also known as 10,11-methylenedioxy-20(S)-camptothecin, is a structurally distinct analog of camptothecin.[1] While initially identified through a high-throughput screen for inhibitors of the survivin gene promoter, subsequent research has revealed that its anti-neoplastic properties stem from its ability to target multiple anti-apoptotic proteins.[1] This multi-targeted approach offers a potential advantage in overcoming the intrinsic and acquired resistance mechanisms that often limit the efficacy of single-target cancer therapies. Currently, FL118 is being investigated in a Phase 1 clinical trial for the treatment of advanced pancreatic ductal adenocarcinoma.[2][3][4]
Mechanism of Action: Beyond Survivin Inhibition
This compound exerts its anti-tumor effects through a novel mechanism that involves the direct binding to and subsequent degradation of the oncoprotein DEAD-box helicase 5 (DDX5), also known as p68.[5][6][7] This interaction leads to the dephosphorylation and proteasomal degradation of DDX5.[5][8] DDX5 acts as a master regulator of several oncogenic proteins.[5][9] By promoting the degradation of DDX5, FL118 effectively downregulates the expression of a suite of key anti-apoptotic proteins, including:
-
Survivin: A member of the inhibitor of apoptosis protein (IAP) family, survivin is involved in the regulation of mitosis and the inhibition of apoptosis.[10][11] Its overexpression in cancer is associated with a poor prognosis and resistance to therapy.[10]
-
Mcl-1: An anti-apoptotic member of the Bcl-2 family that prevents the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway.[12]
-
XIAP (X-linked inhibitor of apoptosis protein): A potent IAP that directly inhibits caspases-3, -7, and -9.[12]
-
cIAP2 (cellular inhibitor of apoptosis protein 2): Another member of the IAP family that contributes to the inhibition of apoptosis.[12]
The downregulation of these proteins by FL118 is independent of the p53 tumor suppressor status of the cancer cells, suggesting its potential efficacy in a broad range of tumors, including those with p53 mutations.[13]
In Vitro Anti-Tumor Activity
This compound has demonstrated potent cytotoxic and anti-proliferative activity across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting its significant potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| HCT-116 | Colorectal Cancer | < 6.4 | [14] |
| SW620 | Colorectal Cancer | ~1 | [1] |
| LOVO | Colorectal Cancer | < 10 | [15] |
| HT-29 | Colorectal Cancer | < 10 | [15] |
| LS1034 | Colorectal Cancer | < 10 | [15] |
| HCT-8 | Colorectal Cancer | ~1 | [1] |
| MCF-7 | Breast Cancer | < 6.4 | [14] |
| HepG2 | Liver Cancer | 10.64 | [16] |
| A549 | Lung Cancer | < 100 | [14] |
| HeLa | Cervical Cancer | < 100 | [16] |
| MSTO-211H | Mesothelioma | Not specified | [17] |
| NCI-H226 | Mesothelioma | Not specified | [17] |
| K562 | Chronic Myeloid Leukemia | < 100 | [8] |
| MM1.s | Multiple Myeloma | EC50 ~1-2 nM | [18] |
| UM9 | Multiple Myeloma | EC50 ~3-12.5 nM | [18] |
In Vivo Anti-Tumor Efficacy
Preclinical studies using xenograft models have consistently shown the superior anti-tumor activity of this compound compared to several standard-of-care chemotherapeutic agents.[1][12] It has been shown to induce tumor regression and, in some cases, complete tumor eradication.[12][17]
| Tumor Model | Cancer Type | Dosing and Schedule | Key Outcomes | Reference(s) |
| FaDu Xenograft | Head and Neck Cancer | 1.5 mg/kg, i.p., weekly x 4 | Tumor regression | [17] |
| SW620 Xenograft | Colorectal Cancer | 1.5 mg/kg, i.p., weekly x 4 | Tumor regression | [17] |
| HCT116-SN50 Xenograft | Colorectal Cancer (Irinotecan-resistant) | 1.5 mg/kg, i.p., weekly x 4 | Improved efficacy over irinotecan | [19] |
| H460 Xenograft | Lung Cancer | 1.5 mg/kg, i.p., weekly x 4 | Improved efficacy over irinotecan | [19] |
| LOVO Xenograft | Colorectal Cancer | 0.5 and 0.75 mg/kg, i.p., once weekly | Dose-dependent tumor growth inhibition | [20] |
| LOVO SN38R Xenograft | Colorectal Cancer (SN38-resistant) | Not specified | Reduced tumor size by nearly 40% | [20] |
| MSTO-211H Xenograft | Mesothelioma | i.v. administration | Tumor regression, some cures | [17] |
| NCI-H226 Xenograft | Mesothelioma | i.v. administration | Effective inhibition of tumor growth | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression levels of target proteins (e.g., Survivin, Mcl-1, XIAP, cIAP2, DDX5).
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
// Axes origin [label="", shape=point]; x_axis [label="Annexin V-FITC ->"]; y_axis [label="Propidium Iodide ->"]; origin -> x_axis; origin -> y_axis;
// Quadrants Q1 [label="Late Apoptotic / Necrotic\n(Annexin V+ / PI+)", pos="1.5,1.5!"]; Q2 [label="Necrotic\n(Annexin V- / PI+)", pos="-1.5,1.5!"]; Q3 [label="Viable\n(Annexin V- / PI-)", pos="-1.5,-1.5!"]; Q4 [label="Early Apoptotic\n(Annexin V+ / PI-)", pos="1.5,-1.5!"];
// Lines for quadrants x_line_start [pos="-3,0!", shape=point]; x_line_end [pos="3,0!", shape=point]; y_line_start [pos="0,-3!", shape=point]; y_line_end [pos="0,3!", shape=point]; x_line_start -> x_line_end; y_line_start -> y_line_end; } caption: Flow cytometry quadrants for apoptosis analysis.
Conclusion
This compound is a promising anti-cancer agent with a unique multi-targeted mechanism of action centered on the degradation of the oncoprotein DDX5. This leads to the downstream inhibition of key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2. Its potent in vitro and in vivo activity, even in drug-resistant models, underscores its therapeutic potential. The ongoing clinical evaluation of FL118 will be crucial in determining its safety and efficacy in cancer patients. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this novel therapeutic candidate.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 4. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]
- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Anticancer drug FL118 formulation for treatment of human cancer | TREA [trea.com]
- 19. researchgate.net [researchgate.net]
- 20. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Efficacy of (R)-FL118: A Technical Guide
Abstract: (R)-FL118, a novel camptothecin analogue, demonstrates significant potential as a broad-spectrum anticancer agent. Initial in vitro studies have established its potent efficacy, which stems from a unique, multi-targeted mechanism of action that is independent of p53 status.[1][2] Unlike traditional camptothecins, the primary antitumor activity of FL118 is not solely reliant on Topoisomerase I (Top1) inhibition but is significantly attributed to its ability to selectively suppress the expression of key anti-apoptotic proteins, including Survivin, Mcl-1, XIAP, and cIAP2.[1][3][4] Recent evidence identifies the oncoprotein DDX5 as a direct molecular target, positioning FL118 as a 'molecular glue degrader' that triggers DDX5 degradation and subsequently downregulates a network of oncogenic proteins.[5][6] This guide provides a comprehensive overview of the foundational in vitro data, detailing the quantitative efficacy, experimental methodologies, and core signaling pathways associated with FL118's mechanism of action.
Core Mechanism of Action
FL118 exerts its anticancer effects through a dual mechanism. While it retains the camptothecin core and exhibits Top1 inhibitory activity, its superior potency at nanomolar concentrations is primarily due to its function as a selective gene expression inhibitor.[1][7] The compound selectively downregulates several members of the Inhibitor of Apoptosis Protein (IAP) and Bcl-2 families, which are frequently overexpressed in cancer cells and contribute to therapeutic resistance.[1][2]
The key molecular events are:
-
Direct Binding to DDX5: FL118 directly binds to the oncoprotein DDX5 (p68), an RNA helicase that regulates the expression of numerous cancer-driving genes.[5][6]
-
DDX5 Degradation: This binding event leads to the rapid dephosphorylation and subsequent ubiquitin-proteasome-mediated degradation of DDX5.[6]
-
Suppression of Survival Proteins: The degradation of DDX5 results in the transcriptional suppression of its downstream targets, including Survivin, Mcl-1, XIAP, and cIAP2.[1][4][6]
-
Induction of Apoptosis: The depletion of these critical anti-apoptotic proteins shifts the cellular balance, leading to the activation of caspase-3, cleavage of PARP, and ultimately, programmed cell death.[1][3]
-
Inhibition of DNA Repair: FL118-mediated downregulation of Survivin also leads to a reduction in RAD51, a key protein in the homologous recombination DNA repair pathway, thereby sensitizing cancer cells to DNA damage.[7][8]
This multi-pronged attack allows FL118 to be effective across a wide range of tumor types and, crucially, in cancers that have developed resistance to other chemotherapies.[9]
Quantitative In Vitro Efficacy Data
FL118 has demonstrated potent cytotoxic and anti-proliferative effects across a diverse panel of human cancer cell lines, often at nanomolar or even sub-nanomolar concentrations.
Table 1: Inhibition of Cancer Cell Proliferation by FL118
| Cell Line | Cancer Type | Effective Concentration / IC50 | Notes |
| H460 (CSCs) | Non-Small Cell Lung | Significant inhibition at 1 nM | More sensitive than corresponding parental cells.[10] |
| A549 (CSCs) | Non-Small Cell Lung | Significant inhibition at 100-300 nM | CSCs = Cancer Stem-like Cells.[10] |
| HCT-8 | Colorectal | < 1 nM | Effective growth inhibition at sub-nanomolar levels.[1] |
| LOVO | Colorectal | IC50 < SN38 | FL118 shows a lower IC50 value than SN38, the active metabolite of irinotecan.[7] |
| A549 | Lung | IC50 ~9 nM (for derivative 7n) | Derivatives of FL118 also show potent cytotoxicity.[6] |
| HPAF-II | Pancreatic | Synergistic activity at 20 nM | Used in combination with AMR-MeOAc.[11] |
| BxPC-3 | Pancreatic | Synergistic activity at 20 nM | Used in combination with AMR-MeOAc.[11] |
Table 2: Induction of Apoptosis and Protein Modulation by FL118
| Cell Line | Treatment | Apoptotic Effect | Key Protein Modulation |
| HCT-8 | 10 nM, 24h | Significant increase in BrdU negative cells | N/A.[1][3] |
| HCT-8 | 10-100 nM, 48-72h | 31-49% PARP cleavage | ~79-96% decrease in Survivin; 8-13 fold increase in activated Caspase 3.[1] |
| A549 & H460 (CSCs) | 10 nM, 24-48h | Significant increase in Annexin V positive cells | Downregulation of CSC markers ABCG2 and ALDH1A1.[10] |
| HPAF-II | 20 nM, 48h | Increased Annexin V positive cells & Cytochrome C release | Decreased expression of KRASG12D, Survivin, Bcl-xL, and XIAP; increased Bax.[11] |
| UMUC-3 | 10-100 nM, 24-48h | N/A | Strong inhibition of Mcl-1, Survivin, and XIAP.[12] |
| T24 | 10-100 nM, 24-48h | N/A | Inhibition of XIAP and Survivin.[12] |
Key Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the efficacy of FL118.
Cell Viability Assay (Sulphorhodamine B - SRB)
This assay estimates cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of FL118 (or vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).[13]
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash and Solubilize: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Readout: Measure the optical density (OD) at ~510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Culture cells to ~70-80% confluency and treat with FL118 at the desired concentration (e.g., 10-20 nM) and duration (e.g., 24-48 hours).[10][11]
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Staining: Wash cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The FITC signal (Annexin V) is plotted against the PI signal to quantify cell populations.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: After treatment with FL118, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (~20-40 µg) by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, Mcl-1, XIAP, Caspase-3, PARP, GAPDH) overnight at 4°C.[12]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Overcoming Chemotherapeutic Resistance
A significant advantage of FL118 is its ability to bypass common mechanisms of chemotherapy resistance. Many conventional drugs, including the camptothecin analogues irinotecan and topotecan, are substrates for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) and ABCG2.[9][14] These transporters act as efflux pumps, actively removing the drugs from cancer cells and reducing their intracellular concentration and efficacy.
In vitro studies have shown that FL118 is not a substrate for P-gp or ABCG2.[7][9][14] This allows FL118 to accumulate within resistant cancer cells and exert its cytotoxic effects, making it a promising candidate for treating tumors that have acquired resistance to other therapies.
Conclusion
The initial in vitro characterization of this compound reveals it to be a highly potent anticancer agent with a unique and powerful mechanism of action. By targeting the DDX5 oncoprotein, FL118 triggers the downregulation of a suite of key cancer survival proteins, leading to robust apoptosis and inhibition of proliferation across numerous cancer cell types, independent of their p53 status.[1][6] Its ability to effectively kill cancer cells at nanomolar concentrations and circumvent common drug efflux pump-mediated resistance highlights its significant therapeutic potential.[9][14] These foundational studies provide a strong rationale for the continued preclinical and clinical development of FL118 as a next-generation cancer therapeutic.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 10. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
(R)-FL118: A Multi-Targeted Inhibitor of Mcl-1, XIAP, and cIAP2 in Cancer Therapy
(R)-FL118, a novel camptothecin analogue, has emerged as a promising anti-cancer agent due to its unique ability to selectively downregulate multiple key anti-apoptotic proteins, including Myeloid Cell Leukemia-1 (Mcl-1), X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][2][3][4][5][6][7][8][9] This multi-targeted approach distinguishes FL118 from other chemotherapeutic agents and provides a strong rationale for its development in treating a wide range of malignancies, including those resistant to conventional therapies.[2][4]
This technical guide provides an in-depth analysis of the molecular mechanisms underlying FL118's effects on Mcl-1, XIAP, and cIAP2, supported by a summary of quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Targeting the DDX5 Oncoprotein
Recent studies have identified the DEAD-box RNA helicase DDX5 (also known as p68) as a direct biochemical target of FL118.[10][11] FL118 is proposed to act as a "molecular glue degrader," binding to DDX5 and promoting its dephosphorylation and subsequent degradation via the ubiquitin-proteasome system.[10][11][12] The degradation of DDX5, a master regulator of various oncogenic proteins, leads to the transcriptional downregulation of its downstream targets, including Mcl-1, XIAP, and cIAP2.[10][11][13] This mechanism of action is notably independent of the p53 tumor suppressor status, suggesting FL118's potential efficacy in a broad spectrum of cancers with varying genetic backgrounds.[1][3][4][5][7][8]
Quantitative Analysis of Protein Downregulation
The inhibitory effects of this compound on Mcl-1, XIAP, and cIAP2 have been demonstrated across various cancer cell lines. The following table summarizes the key quantitative findings from preclinical studies.
| Cancer Cell Line | Target Protein | FL118 Concentration | Treatment Duration | Observed Effect | Reference |
| HCT-8 (Colon) | Mcl-1 | 10 nM | 24 hours | Significant decrease in protein expression | [3] |
| HCT-8 (Colon) | XIAP | 10 nM | 24 hours | Significant decrease in protein expression | [3] |
| HCT-8 (Colon) | cIAP2 | 10 nM | 24 hours | Significant decrease in protein expression | [3] |
| A549 (Lung) | XIAP | 10 nM, 100 nM | Not Specified | Downregulation of protein expression | [2] |
| H460 (Lung) | XIAP | 10 nM, 100 nM | Not Specified | Downregulation of protein expression | [2] |
| T24 (Bladder) | XIAP | 10-100 nM | 24-48 hours | Inhibition of protein expression | [13] |
| UMUC-3 (Bladder) | Mcl-1 | 10-100 nM | 24-48 hours | Strong inhibition of protein expression | [13] |
| UMUC-3 (Bladder) | XIAP | 10-100 nM | 24-48 hours | Strong inhibition of protein expression | [13] |
| Pancreatic Cancer Cells | XIAP | 20 nM (in combination) | 24-48 hours | Decreased protein expression | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effect of this compound on Mcl-1, XIAP, and cIAP2.
Western Blotting for Protein Expression Analysis
This technique is widely used to quantify the expression levels of target proteins in cell lysates.
-
Cell Lysis: Cancer cells are treated with specified concentrations of this compound or a vehicle control (DMSO) for the desired duration. Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a Bradford or BCA protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for Mcl-1, XIAP, cIAP2, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed on the Western blot bands to quantify the relative protein expression levels, normalized to the loading control.
Immunoprecipitation for Protein-Protein Interaction and Ubiquitination
Immunoprecipitation is utilized to investigate protein-protein interactions and post-translational modifications like ubiquitination.
-
Cell Lysate Preparation: Cells are treated as described for Western blotting and lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The protein of interest (e.g., DDX5) is immunoprecipitated from the cell lysate by incubating with a specific primary antibody overnight at 4°C, followed by the addition of protein A/G agarose beads for 2-4 hours.
-
Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specific binding. The immunoprecipitated proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting as described above, using antibodies against interacting proteins or ubiquitin to assess ubiquitination status.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.
Figure 1: Proposed mechanism of this compound action.
Figure 2: Experimental workflow for Western Blot analysis.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to concurrently inhibit the expression of Mcl-1, XIAP, and cIAP2 through the degradation of the DDX5 oncoprotein provides a powerful strategy to overcome apoptosis resistance in cancer cells. The p53-independent nature of its action further broadens its potential clinical applicability. Continued research into the nuanced molecular interactions of FL118 and its downstream effects will be crucial in optimizing its therapeutic use for a variety of cancers. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to advancing this promising anti-cancer agent.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Antitumor Activity of FL118, a Survivin, Mcl-1, XIAP, and cIAP2 Selective Inhibitor, Is Highly Dependent on Its Primary Structure and Steric Configuration - Molecular Pharmaceutics - Figshare [acs.figshare.com]
- 7. e-century.us [e-century.us]
- 8. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity – ScienceOpen [scienceopen.com]
- 9. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of FL118 and Irinotecan: Structural Insights and Mechanistic Divergence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
FL118 and irinotecan, both derivatives of the natural alkaloid camptothecin, represent significant advancements in cancer chemotherapy. While sharing a common structural scaffold, their subtle molecular distinctions translate into markedly different mechanisms of action, efficacy profiles, and resistance patterns. Irinotecan, a well-established topoisomerase I (Top1) inhibitor, has been a cornerstone in the treatment of various solid tumors. In contrast, FL118 emerges as a novel agent with a multi-targeted approach, demonstrating potent antitumor activity that is largely independent of Top1 inhibition. This technical guide provides a comprehensive comparison of FL118 and irinotecan, delving into their structural attributes, molecular mechanisms, preclinical efficacy, and the experimental protocols utilized for their characterization. This document aims to equip researchers and drug development professionals with a detailed understanding of these two critical anticancer compounds.
Structural Similarities and Key Differences
FL118 and irinotecan are both semi-synthetic analogs of camptothecin, a pentacyclic quinoline alkaloid. Their shared core structure is responsible for their fundamental ability to interact with the DNA-Top1 complex. However, key substitutions on this scaffold dramatically alter their pharmacological properties.
FL118 (10,11-methylenedioxy-20(S)-camptothecin) is characterized by a distinctive 10,11-methylenedioxy group on the A-ring of the camptothecin core.[1] This modification is crucial for its unique mechanism of action.
Irinotecan possesses a more complex structure, featuring a dipiperidino side chain at the C-10 position, which enhances its water solubility, a significant advantage for clinical formulation.[2][3] Irinotecan is a prodrug that is metabolized in vivo by carboxylesterases to its active form, SN-38.[2][4] SN-38 is approximately 1000 times more potent than irinotecan as a Top1 inhibitor.[4]
A direct visual comparison of their structures highlights these key differences:
Caption: Chemical structures of FL118, Irinotecan, and its active metabolite SN-38.
Mechanism of Action: A Tale of Two Pathways
The divergence in the mechanism of action between FL118 and irinotecan is a critical aspect of their pharmacological profiles.
Irinotecan: The Canonical Topoisomerase I Inhibitor
Irinotecan's anticancer activity is primarily mediated by its active metabolite, SN-38. The mechanism involves the following steps:
-
Topoisomerase I Binding: SN-38 intercalates into the DNA strand at the site of Top1-mediated single-strand breaks.[4]
-
Stabilization of the Cleavable Complex: It stabilizes the transient covalent complex formed between Top1 and the cleaved DNA strand.[2]
-
Inhibition of DNA Religation: This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks.[4]
-
Induction of Double-Strand Breaks and Apoptosis: The collision of replication forks with these stabilized complexes results in lethal double-strand breaks, triggering cell cycle arrest in the S and G2 phases and ultimately leading to apoptosis.[4]
Caption: Irinotecan's mechanism of action pathway.
FL118: A Multi-Pronged Attack on Cancer Cell Survival
FL118 exhibits a distinct and multi-faceted mechanism of action that circumvents the common resistance pathways associated with Top1 inhibitors.
-
Poor Topoisomerase I Inhibition: Unlike irinotecan, FL118 is a weak inhibitor of Top1, and its anticancer activity is largely independent of Top1 status.[5][6]
-
Inhibition of Anti-Apoptotic Proteins: FL118 selectively inhibits the expression of several key anti-apoptotic proteins, including:
-
Downregulation of RAD51 and DNA Repair: FL118 has been shown to downregulate the expression of RAD51, a key protein in the homologous recombination DNA repair pathway. This inhibition of DNA repair enhances its cytotoxic effects.[7]
-
Independence from p53 Status: The inhibitory effects of FL118 on its target genes and tumor growth are independent of the p53 tumor suppressor protein status (wild-type, mutant, or null).[5]
-
Not a Substrate for ABCG2 Efflux Pump: A significant advantage of FL118 is that it is not a substrate for the ABCG2 (BCRP) efflux pump, a major mechanism of resistance to irinotecan and topotecan.[5]
Caption: FL118's multi-targeted mechanism of action.
Preclinical Efficacy: A Quantitative Comparison
The differential mechanisms of FL118 and irinotecan are reflected in their preclinical efficacy across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their cytotoxic potency.
Table 1: IC50 Values of FL118 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | < 6.4 | [8] |
| MCF-7 | Breast Cancer | < 6.4 | [8] |
| HepG-2 | Liver Cancer | < 6.4 | [8] |
| DU-145 | Prostate Cancer | 4.56 | [5] |
| A549 | Lung Cancer | 0.86 | [9] |
| 2008 | Ovarian Cancer | 37.28 | [9] |
Table 2: IC50 Values of Irinotecan and SN-38 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Irinotecan | HCT116 | Colorectal Cancer | >10 | [10] |
| Irinotecan | HT-29 | Colorectal Cancer | >10 | [10] |
| Irinotecan | SW620 | Colorectal Cancer | >10 | [10] |
| SN-38 | HCT116 | Colorectal Cancer | 0.005 - 0.02 | [10][11] |
| SN-38 | HT-29 | Colorectal Cancer | 0.008 - 0.04 | [10][11] |
| SN-38 | SW620 | Colorectal Cancer | 0.002 - 0.01 | [10][11] |
| SN-38 | OCUM-2M | Gastric Cancer | 0.0064 | [12] |
| SN-38 | OCUM-8 | Gastric Cancer | 0.0026 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Detailed Experimental Protocols
The characterization and comparison of FL118 and irinotecan rely on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of FL118 or SN-38 (the active metabolite of irinotecan) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This assay is another colorimetric method for the determination of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed 100 µL of cell suspension (1,000-10,000 cells/well) in a 96-well plate.
-
Pre-incubation: Pre-incubate the plate for 24 hours in a humidified incubator (at 37°C, 5% CO2).
-
Drug Addition: Add 10 µL of various concentrations of the test substance to the plate.
-
Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins.
Caption: Workflow for Western Blot analysis.
Protocol:
-
Sample Preparation: Treat cells with FL118 or SN-38 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Survivin, Mcl-1, RAD51, cleaved caspase-3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
Conclusion
FL118 and irinotecan, while originating from the same chemical family, exemplify the profound impact of structural modifications on pharmacological activity. Irinotecan remains a vital tool in oncology, acting as a potent Top1 inhibitor. However, its efficacy can be limited by resistance mechanisms, particularly those involving the ABCG2 efflux pump. FL118, with its unique 10,11-methylenedioxy moiety, presents a paradigm shift. Its multi-targeted approach, inhibiting key survival proteins and DNA repair pathways while bypassing common resistance mechanisms, positions it as a highly promising next-generation anticancer agent. The data and protocols presented in this guide underscore the distinct and complementary nature of these two important drugs, providing a solid foundation for further research and development in the pursuit of more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchhub.com [researchhub.com]
- 3. benchchem.com [benchchem.com]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. Clonogenic survival assay [bio-protocol.org]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Clonogenic Assay [en.bio-protocol.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Optimization of (R)-FL118
Abstract
(R)-FL118, also known as 10,11-methylenedioxy-20(S)-camptothecin, is a potent camptothecin analog with significant antitumor activity.[1][2] Unlike traditional camptothecins that primarily target Topoisomerase I (Top1), FL118 exhibits a unique mechanism of action by downregulating key cancer cell survival proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of p53 status.[3][4][5] Recent studies have also identified its role as a "molecular glue degrader" that directly binds to the oncogenic protein DDX5, leading to its degradation.[6] Furthermore, FL118 has been shown to inhibit the homologous recombination repair pathway by downregulating RAD51.[7] This multimodal action and its ability to overcome drug resistance mediated by efflux pumps like ABCG2 make it a promising candidate for cancer therapy.[3][6] This document provides a detailed protocol for the chemical synthesis of this compound and discusses potential optimization strategies based on published literature.
This compound Signaling Pathway
FL118 exerts its anticancer effects through multiple pathways. It induces DNA damage while simultaneously inhibiting DNA repair mechanisms. A key mechanism involves the downregulation of survivin, which in turn reduces the expression of RAD51, a critical protein for homologous recombination repair.[7] Additionally, FL118 inhibits the expression of several anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2, thereby promoting apoptosis in cancer cells.[3][4][5] The direct interaction with and subsequent degradation of the DDX5 oncoprotein is another critical aspect of its mechanism.[6]
Caption: Signaling pathway of this compound in cancer cells.
Experimental Workflow for this compound Synthesis
The synthesis of this compound is a multi-step process that begins with the commercially available starting material, 6-nitropiperonal. The workflow involves a reduction of the nitro group, followed by a condensation reaction with a tricyclic ketolactone to form the core pentacyclic structure of FL118.
Caption: Experimental workflow for the synthesis of this compound.
Synthesis Protocol for this compound
This protocol is based on methodologies reported in the literature.[8] Researchers should adhere to all standard laboratory safety procedures.
Materials and Reagents
-
6-Nitropiperonal (Compound 1)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen (H₂) gas
-
Methanol (CH₃OH)
-
(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (Tricyclic ketolactone, Compound 3)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and equipment for organic synthesis
Step-by-Step Procedure
Step 1: Synthesis of 6-amino-3-benzodioxole-5-carboxaldehyde (Compound 2)
-
In a reaction flask, dissolve 6-nitropiperonal (1.0 mmol) in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere at room temperature for approximately 10 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Compound 2 as a yellow solid.
Step 2: Synthesis of this compound (Compound 4)
-
To a reaction flask under a nitrogen atmosphere, add the tricyclic ketolactone (Compound 3, 1.0 mmol), 6-amino-3-benzodioxole-5-carboxaldehyde (Compound 2, 1.5 mmol), and iodine (0.1 mmol).
-
Add N,N-Dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product using standard chromatographic techniques (e.g., column chromatography) to yield this compound as a white solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Quantitative Data and Optimization
The efficiency of the synthesis can be evaluated by the yield at each step. The table below summarizes reported yields from various synthetic routes, which can serve as a benchmark for optimization.
| Step | Reagents and Conditions | Reported Yield | Reference |
| Step 1: Reduction | H₂, Pd/C, CH₃OH, Room Temp, 10h | 95% | [8] |
| Step 2: Condensation | Tricyclic ketolactone, I₂, DMF, 90 °C, 8h | 50% | [8] |
| Overall Yield | - | ~47.5% | [8] |
| Alternative Step 1 (Suzuki Coupling for Derivatives) | 6-Nitropiperonal, Phenylboronic acids, PdCl₂, Tri(1-naphthyl)phosphine, K₂CO₃, THF, 65 °C, 24h | 60% - 70% | [1] |
| Alternative Step 2 (Oxidation) | Pyridinium dichromate (PDC), CH₂Cl₂, Room Temp, 24h | 75% - 80% | [1] |
| Alternative Step 3 (Reduction) | H₂, Pd/C, CH₃OH, 12h | 85% - 95% | [1] |
| Alternative Step 4 (Final Condensation for Derivatives) | (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, I₂, DMF, 90 °C | 65% - 75% | [1] |
Optimization Notes:
-
Catalyst Loading: The amount of Pd/C in the reduction step can be optimized to ensure complete conversion without excessive use of the catalyst.
-
Reaction Time and Temperature: Both the reduction and condensation steps are sensitive to time and temperature. Careful monitoring by TLC is crucial to determine the optimal reaction endpoint and avoid the formation of byproducts. For instance, the final condensation step to produce FL118 derivatives is conducted at 90-95 °C for 12 hours.[1][6]
-
Purification: The purity of the final compound is critical for biological assays. HPLC analysis is recommended to confirm purity, which should ideally be >95%.[1]
-
Derivative Synthesis: The synthesis of FL118 derivatives, particularly at the 7-position, often involves a multi-step approach starting with a Suzuki coupling on 6-nitropiperonal, followed by oxidation, reduction, and final condensation.[1][6] The yields of these steps can be influenced by the nature of the substituents on the phenylboronic acid.[1][6]
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 5. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of (R)-FL118 in Biological Samples
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
(R)-FL118, a novel camptothecin analogue, has demonstrated significant potential in cancer therapy. Its potent antitumor activity, ability to overcome drug resistance, and favorable pharmacokinetic profile make it a compound of high interest.[1][2] Accurate and reliable quantification of this compound in biological matrices is crucial for preclinical and clinical development, including pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. These application notes provide detailed protocols for the quantitative analysis of this compound in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]
Overview of Analytical Methods
The primary method for the quantification of this compound in biological samples such as plasma, blood, and tissue homogenates is LC-MS/MS.[1][3] This technique offers excellent selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in complex biological matrices. The general workflow involves sample preparation to extract this compound and remove interfering substances, followed by chromatographic separation and mass spectrometric detection.
Signaling Pathway of FL118
FL118 exhibits its anticancer effects through the modulation of several key signaling pathways. It is known to selectively inhibit the expression of multiple antiapoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][4] Furthermore, FL118 has been identified as a "molecular glue degrader" that binds to, dephosphorylates, and degrades the oncoprotein DDX5 (p68).[5][6] This action, in turn, affects the expression of downstream targets like c-Myc and mutant Kras, contributing to its high efficacy against colorectal and pancreatic cancers.[5]
Caption: FL118 Signaling Pathway.
Experimental Protocols
LC-MS/MS Method for this compound in Rat Blood
This protocol describes a validated LC-MS/MS method for the simultaneous determination of this compound and its prodrug W34 in rat blood.[3]
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen blood samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of blood sample.
-
Add 200 µL of acetonitrile containing the internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column |
| Mobile Phase | A: 0.1% formic acid in waterB: Acetonitrile |
| Elution | Stepwise gradient |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
c. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for this compound and the specific internal standard used. |
d. Quantitative Data Summary
| Parameter | This compound | Reference |
| Linearity Range | 0.50 - 50.0 ng/mL | [3] |
| Accuracy | 88.61% - 94.60% | [3] |
| Precision (%CV) | ≤ 9.63% | [3] |
| Extraction Recovery | 87.67% - 106.32% | [3] |
LC-MS/MS Method for this compound in Plasma and Tumor Tissue
This protocol is adapted from pharmacokinetic studies of FL118 in mouse models bearing human tumor xenografts.[1]
a. Sample Preparation
-
Plasma:
-
To 200 µL of plasma, add 800 µL of ice-cold acidified methanol.
-
Vortex for 15 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Collect the supernatant for LC-MS/MS analysis.[1]
-
-
Tumor Tissue:
-
Homogenize the tumor tissue in 1x PBS (1 g tissue / 3 mL 1x PBS).
-
To 200 µL of the homogenized tissue, add 800 µL of ice-cold acidified methanol.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Collect the supernatant for LC-MS/MS analysis.[1]
-
b. Chromatographic and Mass Spectrometric Conditions
The conditions would be similar to the LC-MS/MS method for rat blood, utilizing a C18 column and a gradient elution with mobile phases consisting of acidified water and an organic solvent like acetonitrile. The mass spectrometer would be operated in ESI positive mode with MRM for quantification.
c. Quantitative Data Summary
| Parameter | This compound | Reference |
| Linearity Range (Plasma) | 5 - 500 ng/mL | [1] |
| Overall Precision (%CV) | 6.4% | [1] |
| Overall Accuracy | 101% | [1] |
| QC Precision (%CV) | 7.5% | [1] |
| QC Accuracy | 96% | [1] |
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Logical Relationship for Method Validation
A robust analytical method requires thorough validation to ensure its reliability. The following diagram illustrates the key parameters that need to be assessed during method validation.
Caption: Key Method Validation Parameters.
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantification of this compound in various biological matrices. Adherence to these detailed protocols and thorough method validation will ensure the generation of high-quality data essential for the advancement of this compound in the drug development pipeline. The provided information on its mechanism of action further aids in understanding its therapeutic potential.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of FL118 and W34 in rat Blood by LC-MS/MS: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing (R)-FL118-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-FL118, a derivative of camptothecin, is a promising anti-cancer agent currently under investigation.[1][2] Its mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells.[3][4] FL118 has been shown to selectively inhibit the expression of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[5][6] This multi-targeted approach makes FL118 a compound of significant interest for cancer therapy, particularly in tumors resistant to conventional treatments.[5][7] These application notes provide detailed protocols for assessing apoptosis induced by this compound, enabling researchers to effectively evaluate its efficacy and elucidate its molecular mechanisms.
Data Presentation
The following tables summarize quantitative data on this compound-induced apoptosis from various studies.
Table 1: Induction of Apoptosis by this compound as Measured by Annexin V/PI Staining
| Cell Line | This compound Concentration | Treatment Duration | Percentage of Apoptotic Cells (Annexin V positive) | Reference |
| HPAF-II (Pancreatic Cancer) | 20 nM (in combination with 8 µM AMR-MeOAc) | 48 h | Data indicates an increase in apoptosis compared to single-agent treatment.[3] | [3] |
| BxPC-3 (Pancreatic Cancer) | 20 nM (in combination with 8 µM AMR-MeOAc) | 48 h | Data indicates an increase in apoptosis compared to single-agent treatment.[3] | [3] |
| A549-derived CSCs (Lung Cancer) | Not specified | 24 h | Significant increase in apoptosis compared to control.[7] | [7] |
| H460-derived CSCs (Lung Cancer) | Not specified | 48 h | Significant increase in apoptosis compared to control.[7] | [7] |
Table 2: Activation of Caspases by this compound
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in Caspase-3/7 Activity | Apoptosis Markers (Western Blot) | Reference |
| HCT-8 (Colon Cancer) | 10 nM | 24 h, 36 h | Not specified | Increased activated caspase-3 and cleaved PARP.[8] | [8] |
| HPAF-II (Pancreatic Cancer) | 20 nM (in combination with 8 µM AMR-MeOAc) | Not specified | Not specified | Increased activated caspase-3 and cleaved PARP.[3] | [3] |
| PANC-1 (Pancreatic Cancer) | 10 nM, 100 nM, 500 nM | Not specified | Not specified | Increased activated caspase-3 and cleaved PARP.[9] | [9] |
| MIA PaCa-2 (Pancreatic Cancer) | 10 nM, 100 nM, 500 nM | Not specified | Not specified | Increased activated caspase-3 and cleaved PARP.[9] | [9] |
| LOVO SN38R (Colorectal Cancer) | Not specified | Not specified | Not specified | Increased cleaved caspase-3.[10] | [10] |
Table 3: Modulation of Apoptosis-Related Proteins by this compound
| Cell Line | This compound Concentration | Treatment Duration | Downregulated Proteins | Upregulated Proteins | Reference |
| Various Cancer Cell Lines | Not specified | Not specified | Survivin, Mcl-1, XIAP, cIAP2 | Bax, Bim | [5] |
| HPAF-II (Pancreatic Cancer) | 20 nM (in combination with 8 µM AMR-MeOAc) | Not specified | KRAS G12D, survivin, Bcl-xL, XIAP | Bax | [3] |
| LOVO (Colorectal Cancer) | Not specified | 48 h | IAPs (Inhibitor of Apoptosis Proteins) | Not specified | [11] |
| LS1034 (Colorectal Cancer) | Not specified | 48 h | IAPs (Inhibitor of Apoptosis Proteins) | Not specified | [11] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)[12]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes at room temperature and resuspending the pellet in PBS.[13]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or volumes as per the manufacturer's instructions).[13]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Protocol 2: Measurement of Caspase-3/7 Activity using a Luminescent Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[15][16]
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay Reagent[15]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Include a positive control for apoptosis induction if desired.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16]
-
Lysis and Caspase Reaction:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[16]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.[17]
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[16]
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[18]
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[19]
Materials:
-
This compound
-
Cell line of interest
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-survivin, anti-Mcl-1, anti-XIAP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[20]
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]
-
-
Immunoblotting:
-
Detection and Analysis:
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis by inhibiting anti-apoptotic proteins and upregulating pro-apoptotic proteins.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for the comprehensive assessment of this compound-induced apoptosis in cancer cells.
References
- 1. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]
- 2. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing CRISPR-Cas9 for the Elucidation of (R)-FL118 Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-FL118 is a novel camptothecin analog that has demonstrated potent antitumor activity across a range of cancer types. Unlike traditional camptothecins such as irinotecan and topotecan, FL118 exhibits a unique mechanism of action and, notably, is not a substrate for the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP).[1][2][3][4] This characteristic allows FL118 to bypass a common mechanism of multidrug resistance that limits the efficacy of other topoisomerase I inhibitors.[1][2][3][4] The primary mechanism of action of FL118 involves the downregulation of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of the p53 status of the cancer cells.[1][5][6] FL118 has also been shown to induce apoptosis and G2/M cell cycle arrest.[7]
Despite its promising preclinical activity, the potential for cancer cells to develop resistance to FL118 remains a critical area of investigation for its successful clinical translation. Understanding the genetic basis of FL118 resistance is paramount for identifying patient populations most likely to respond, developing rational combination therapies to overcome resistance, and discovering novel drug targets.
This document provides a comprehensive guide for utilizing CRISPR-Cas9 genome-wide screening technology to systematically identify and validate genes and pathways that contribute to resistance to this compound.
Data Presentation
Table 1: Publicly Available IC50 Data for FL118 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | ~1-10 | [1] |
| HPAF-II | Pancreatic Cancer | <20 | [5] |
| BxPC-3 | Pancreatic Cancer | <20 | [5] |
Note: This table is populated with illustrative data based on the provided search results. A comprehensive literature search would be required to build a complete database.
Table 2: Example Data from a Hypothetical Genome-Wide CRISPR-Cas9 Screen for FL118 Resistance
| Gene Symbol | sgRNA Sequence | Log2 Fold Change (Resistant vs. Control) | P-value |
| GENE_A | ACGT... | 5.8 | <0.001 |
| GENE_B | GCTA... | 4.2 | <0.001 |
| GENE_C | TTGA... | 3.9 | <0.005 |
| GENE_D | CAGG... | -6.2 | <0.001 |
| GENE_E | ATGC... | -5.1 | <0.001 |
This table represents hypothetical output from a CRISPR screen analysis, where positively selected genes (enriched in the resistant population) are potential resistance-conferring genes, and negatively selected genes are potential sensitizers.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify FL118 Resistance Genes
This protocol outlines the steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
1. Cell Line Selection and Preparation:
-
Select a cancer cell line that is sensitive to FL118 (e.g., HCT116).
-
Ensure the cell line is stably expressing the Cas9 nuclease. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by selection (e.g., with blasticidin).
-
Validate Cas9 activity in the stable cell line using a functional assay (e.g., SURVEYOR assay or T7E1 assay on a known target).
2. Lentiviral CRISPR Library Production:
-
Amplify a genome-wide pooled sgRNA library (e.g., GeCKO, Brunello).
-
Co-transfect the amplified sgRNA library plasmids with lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T).
-
Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
-
Titer the lentiviral library on the target Cas9-expressing cancer cell line to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
3. CRISPR Library Transduction and Selection:
-
Transduce the Cas9-expressing cancer cells with the pooled sgRNA lentiviral library at the predetermined MOI.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the transduced cell population while maintaining a high representation of the library (at least 500 cells per sgRNA).
-
Harvest a portion of the cells as a day 0 reference sample.
4. FL118 Treatment:
-
Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and an FL118-treated group.
-
Treat the cells with a concentration of FL118 that results in significant but incomplete cell death (e.g., IC80-IC90) over a defined period (e.g., 14-21 days).
-
Continuously culture the cells, splitting as necessary and maintaining the drug selection in the treated group.
5. Genomic DNA Extraction and Sequencing:
-
Harvest genomic DNA from the day 0 reference sample, the vehicle-treated control cells, and the FL118-resistant population.
-
Amplify the sgRNA cassette from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) of the PCR amplicons to determine the representation of each sgRNA in each population.
6. Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use software packages like MAGeCK to identify sgRNAs that are significantly enriched or depleted in the FL118-treated population compared to the control population.
-
Identify hit genes that have multiple sgRNAs significantly enriched.
Protocol 2: Validation of Candidate Resistance Genes
This protocol describes the validation of individual candidate genes identified from the primary screen.
1. Generation of Single-Gene Knockout Cell Lines:
-
Design 2-3 independent sgRNAs targeting the open reading frame of each candidate gene.
-
Clone the individual sgRNAs into a suitable lentiviral vector.
-
Produce lentivirus for each sgRNA and transduce the Cas9-expressing parental cancer cell line.
-
Select for transduced cells and expand individual clones or a pooled population.
-
Validate gene knockout by Sanger sequencing, Western blot (if an antibody is available), or a functional assay.
2. In Vitro FL118 Sensitivity Assays:
-
Plate the parental (wild-type), control (transduced with a non-targeting sgRNA), and knockout cell lines in 96-well plates.
-
Treat the cells with a range of FL118 concentrations for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo, MTS).
-
Calculate the IC50 for each cell line to determine if the gene knockout confers resistance (increased IC50) or sensitivity (decreased IC50).
3. Clonogenic Survival Assay:
-
Plate a low density of cells (e.g., 500-1000 cells per well in a 6-well plate).
-
Treat the cells with a fixed concentration of FL118 for 24 hours.
-
Wash out the drug and allow the cells to grow for 10-14 days until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies to assess the long-term survival advantage of the knockout cells in the presence of FL118.
Visualizations
Caption: Simplified signaling pathway of this compound action.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake and efflux of FL118 and two FL118 derivatives in 3D cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing (R)-FL118 Derivatives with Improved Solubility
Introduction
(R)-FL118, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a potent camptothecin analog with significant antitumor activity.[1][2] Its mechanism of action involves the selective inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of the p53 status of cancer cells.[2][3][4] Despite its promising efficacy against a range of human cancers, the clinical development of FL118 is hampered by its extremely poor water solubility.[5][6][7] This limitation can lead to challenges in formulation, reduced bioavailability, and potential variability in therapeutic outcomes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on strategies to develop novel this compound derivatives with enhanced aqueous solubility while maintaining or improving cytotoxic potency. The document outlines key derivatization strategies, detailed experimental protocols for synthesis and evaluation, and methods for data analysis.
Section 1: Rationale and Strategies for Solubility Enhancement
The primary obstacle for the clinical translation of FL118 is its poor aqueous solubility.[8] Improving this property is critical for developing viable parenteral and oral formulations. Chemical modification of the FL118 core structure is a proven strategy to enhance solubility. Key approaches include:
-
Prodrug Strategy: This involves attaching a hydrophilic promoiety to the parent drug, which is later cleaved in vivo to release the active FL118. A particularly successful approach has been the conjugation of amino acids to the 20-hydroxyl group of FL118. These amino acid derivatives act as prodrugs, exhibiting significantly improved water solubility and releasing the parent compound in plasma.[9][10]
-
Structural Modification at Key Positions: The FL118 scaffold offers several positions for chemical modification, including positions 7, 9, and 20.[1][11] Studies have shown that modifications at position 7 can be particularly beneficial for enhancing antitumor efficacy and improving properties like solubility and cellular uptake.[12] Similarly, substitutions at position 20 have been explored to improve both solubility and antitumor properties.[6][9]
These strategies aim to introduce polar functional groups or ionizable moieties that can favorably interact with aqueous media, thereby increasing the overall solubility of the compound.
Section 2: FL118 Signaling Pathway
FL118 exerts its anticancer effects by modulating the expression of key proteins involved in apoptosis (programmed cell death). Unlike other camptothecin analogs that primarily target Topoisomerase I (Top1), FL118's main mechanism involves the downregulation of multiple anti-apoptotic proteins.[2][3] This leads to a shift in the cellular balance towards apoptosis, resulting in the death of cancer cells.
Section 3: Experimental Workflow for Derivative Development
The development and evaluation of novel FL118 derivatives follow a structured workflow. This process begins with the rational design and chemical synthesis of new analogs, followed by a series of assays to characterize their physicochemical and biological properties. Promising candidates are then advanced to more complex in vivo models.
Section 4: Experimental Protocols
Protocol 4.1: General Synthesis of 20(S)-Amino Acid-FL118 Conjugates
This protocol describes a general method for conjugating an amino acid to the 20-hydroxyl group of FL118, a strategy shown to improve water solubility.[5][9][10]
Materials:
-
This compound
-
Boc-protected amino acid (e.g., Boc-Gly-OH)
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Esterification (Coupling): a. Dissolve this compound (1 equivalent) and the Boc-protected amino acid (1.5 equivalents) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen). b. Add DMAP (0.2 equivalents) to the solution. c. Cool the reaction mixture to 0 °C in an ice bath. d. Add DIC or EDCI (1.5 equivalents) dropwise to the cooled solution. e. Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring progress by Thin Layer Chromatography (TLC). f. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% HCl, saturated NaHCO₃, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. h. Purify the resulting Boc-protected FL118-amino acid conjugate by column chromatography.
-
Deprotection: a. Dissolve the purified Boc-protected conjugate in DCM. b. Add TFA (10-20 equivalents) and stir at room temperature for 2 hours. c. Remove the solvent and excess TFA under reduced pressure. d. The resulting crude product is the FL118-amino acid conjugate (often as a TFA salt), which can be further purified by recrystallization or preparative HPLC.
Protocol 4.2: Kinetic Aqueous Solubility Assay (Shake-Flask Method)
This high-throughput method is suitable for early-stage drug discovery to determine the kinetic solubility of newly synthesized derivatives.[13][14]
Materials:
-
Test compounds (FL118 derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., MultiScreen Solubility Filter Plate)
-
96-well UV-transparent collection plates
-
Plate shaker/incubator
-
Vacuum filtration manifold
-
UV/Vis plate reader or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare 10-20 mM stock solutions of each test compound in 100% DMSO.[13]
-
Sample Preparation: a. Add 190 µL of PBS (pH 7.4) to each well of a 96-well filter plate. b. Add 10 µL of the DMSO stock solution to the corresponding wells. This results in a final compound concentration of 500-1000 µM in 5% DMSO.[15]
-
Incubation: a. Seal the plate and place it on a plate shaker. b. Incubate at room temperature (or 37°C) with constant agitation for 1.5-2 hours to allow the solution to reach equilibrium.[13][15]
-
Filtration: a. Place the filter plate on top of a 96-well UV collection plate. b. Apply vacuum to the filtration manifold to draw the soluble fraction through the filter into the collection plate. This separates any undissolved precipitate.
-
Quantification: a. Measure the absorbance of the filtrate in the collection plate using a UV/Vis plate reader at the compound's λ_max. b. Alternatively, for higher accuracy, quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.[13][14] c. Calculate the solubility by comparing the measured concentration against a standard calibration curve prepared for each compound.
Protocol 4.3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀), providing a measure of its potency.[2]
Materials:
-
Human cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium from DMSO stocks. Ensure the final DMSO concentration is ≤ 0.5%. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control). c. Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: a. Carefully remove the medium. b. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. b. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Section 5: Data Presentation
The evaluation of novel FL118 derivatives generates quantitative data on their solubility and biological activity. Organizing this data in a structured format is crucial for comparison and decision-making.
Table 1: Physicochemical and Cytotoxic Properties of FL118 and Amino Acid Derivatives Data is representative and compiled from published studies for illustrative purposes.[9]
| Compound | Moiety Conjugated at C20 | Aqueous Solubility (µg/mL) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| FL118 | -OH (Parent Drug) | < 1.0 (Poor) | 0.009 | ~0.01 |
| 9a | Glycine | > 100 (Improved) | 0.045 | 0.051 |
| 9b | L-Alanine | > 100 (Improved) | 0.024 | 0.028 |
| 9c | L-Valine | > 50 (Improved) | 0.031 | 0.042 |
| 9j | L-Arginine | > 200 (Improved) | 0.038 | 0.049 |
Section 6: Structure-Activity-Solubility Relationship (SASR)
Understanding the relationship between structural modifications, the resulting solubility, and the observed biological activity is the core of the optimization process. For FL118, derivatization at the C20 hydroxyl group with polar amino acids successfully improves aqueous solubility. While this modification slightly decreases the in vitro cytotoxicity compared to the parent molecule, the resulting derivatives retain potent nanomolar activity and function as effective prodrugs.[9][10] The significant improvement in solubility is expected to translate to better in vivo pharmacokinetics and therapeutic efficacy.
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Evaluating (R)-FL118's Effect on Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of (R)-FL118, a novel survivin inhibitor, on cancer stem cells (CSCs). The following protocols and data presentation formats are designed to facilitate reproducible and robust experimental outcomes. This compound has demonstrated significant antitumor activity by targeting key survival pathways in cancer cells, particularly in the context of drug-resistant and metastatic cancers where CSCs are implicated.[1][2]
Introduction to this compound and Cancer Stem Cells
Cancer stem cells are a subpopulation of tumor cells possessing self-renewal and differentiation capabilities, which are thought to drive tumor initiation, metastasis, and recurrence.[3] this compound, a camptothecin analog, has emerged as a promising anti-cancer agent that effectively targets CSCs.[4] Its mechanism of action involves the inhibition of survivin and other members of the inhibitor of apoptosis (IAP) family, such as XIAP and cIAP2, as well as the anti-apoptotic protein Mcl-1.[5][6][7] This activity is largely independent of the p53 tumor suppressor protein status, making it a viable candidate for a broad range of cancers.[6][7] Furthermore, this compound has been shown to down-regulate CSC markers like ABCG2, ALDH1A1, and Oct4, thereby sensitizing cancer cells to conventional chemotherapies.[1][2]
Key Experimental Techniques and Protocols
To rigorously assess the impact of this compound on CSCs, a multi-faceted approach employing a combination of in vitro and in vivo assays is recommended.
Sphere Formation Assay
This assay is a gold-standard method for evaluating the self-renewal capacity of CSCs.[3][8] CSCs, when cultured in non-adherent, serum-free conditions, can form three-dimensional spheres, and the efficiency of sphere formation is a measure of the CSC population.[3][9]
Protocol: Sphere Formation Assay for Evaluating this compound
Materials:
-
Cancer cell line of interest
-
DMEM/F12 medium[9]
-
B-27 supplement (50X)[9]
-
Human Epidermal Growth Factor (hEGF) (20 ng/mL final concentration)[9]
-
Basic Fibroblast Growth Factor (bFGF) (20 ng/mL final concentration)[9]
-
Penicillin-Streptomycin[9]
-
This compound (in a suitable solvent like DMSO)
-
Trypsin-EDTA solution[10]
-
Phosphate Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.[10]
-
Neutralize trypsin with serum-containing media, centrifuge the cells, and resuspend the pellet in serum-free DMEM/F12.
-
Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
-
Plating:
-
Prepare the sphere formation medium: DMEM/F12 supplemented with B-27, hEGF, bFGF, and Penicillin-Streptomycin.[9]
-
Dilute the single-cell suspension in the sphere formation medium to a final density of 1,000-5,000 cells/mL (optimize for each cell line).
-
Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Seed 1 mL of the cell suspension per well into an ultra-low attachment 24-well plate.[9]
-
-
Incubation and Sphere Formation:
-
Quantification:
Data Presentation:
| Treatment Group | Concentration (nM) | Number of Spheres (Mean ± SD) | Sphere Formation Efficiency (%) |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 |
Experimental Workflow for Sphere Formation Assay
Caption: Workflow for assessing CSC self-renewal using the sphere formation assay.
Flow Cytometry for CSC Marker Analysis
Flow cytometry allows for the identification and quantification of CSCs based on the expression of specific cell surface markers.[12][13] Commonly used markers include CD44, CD133, and ALDH1 activity.[2][12]
Protocol: Flow Cytometry for CD44+/CD24- CSC Population
Materials:
-
Single-cell suspension of cancer cells treated with this compound or vehicle
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., FITC-CD44, PE-CD24)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Treat cancer cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Harvest cells and prepare a single-cell suspension as described in the sphere formation assay protocol.
-
Wash cells with cold PBS and resuspend in flow cytometry buffer at a concentration of 1x10^6 cells/100 µL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the appropriate concentrations of fluorochrome-conjugated antibodies (and isotype controls in separate tubes).
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with 1 mL of flow cytometry buffer.
-
Resuspend the cell pellet in 500 µL of flow cytometry buffer.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the viable cell population using forward and side scatter.
-
Determine the percentage of cells positive for specific CSC markers (e.g., CD44+/CD24-).
-
Data Presentation:
| Treatment Group | Concentration (nM) | % CD44+ Cells (Mean ± SD) | % CD24- Cells (Mean ± SD) | % CD44+/CD24- Cells (Mean ± SD) |
| Vehicle Control | 0 | |||
| This compound | 10 | |||
| This compound | 100 |
Flow Cytometry Experimental Workflow
Caption: Workflow for quantifying CSC populations via flow cytometry.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression levels of key proteins involved in CSC-related signaling pathways upon treatment with this compound.[14][15] This can provide mechanistic insights into how the compound exerts its effects.
Protocol: Western Blotting for Survivin and β-catenin Expression
Materials:
-
Cancer cells treated with this compound or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Survivin, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as required.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody (e.g., anti-survivin) overnight at 4°C.[16]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Data Presentation:
| Treatment Group | Concentration (nM) | Relative Survivin Expression (Normalized to Loading Control; Mean ± SD) | Relative β-catenin Expression (Normalized to Loading Control; Mean ± SD) |
| Vehicle Control | 0 | ||
| This compound | 10 | ||
| This compound | 100 |
Signaling Pathway Modulated by this compound
Caption: this compound inhibits CSC properties by targeting key survival pathways.
In Vivo Tumorigenicity Assay
This assay assesses the ability of this compound to inhibit tumor initiation and growth from CSCs in an animal model.
Protocol: In Vivo Limiting Dilution Assay
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cells pre-treated with this compound or vehicle
-
Matrigel
-
Sterile syringes and needles
Procedure:
-
Cell Preparation and Treatment:
-
Treat cancer cells with this compound or vehicle control in vitro.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at various concentrations (e.g., 1x10^5, 1x10^4, 1x10^3 cells per 100 µL).
-
-
Cell Injection:
-
Subcutaneously inject 100 µL of the cell suspension into the flanks of immunocompromised mice.
-
Use at least 5-10 mice per cell concentration group.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation at the injection site.
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).
-
Continue monitoring for a predefined period (e.g., 8-12 weeks) or until tumors reach a predetermined size.
-
-
Data Analysis:
-
Determine the frequency of tumor-initiating cells using extreme limiting dilution analysis (ELDA) software.
-
Compare the tumor-initiating cell frequency between the this compound-treated and vehicle-treated groups.
-
Data Presentation:
| Treatment Group | Number of Cells Injected | Number of Tumors Formed / Number of Mice Injected | Tumor-Initiating Cell Frequency (95% CI) |
| Vehicle Control | 100,000 | ||
| 10,000 | |||
| 1,000 | |||
| This compound | 100,000 | ||
| 10,000 | |||
| 1,000 |
In Vivo Tumorigenicity Workflow
Caption: Workflow for assessing the in vivo efficacy of this compound on CSCs.
By following these detailed protocols and data presentation guidelines, researchers can effectively and reproducibly evaluate the impact of this compound on cancer stem cells, contributing to the development of more effective cancer therapies.
References
- 1. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 8. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 9. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 10. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 11. stemcell.com [stemcell.com]
- 12. Flow cytometry in cancer stem cell analysis and separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. medium.com [medium.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Combination Therapy Studies with (R)-FL118
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-FL118, a novel camptothecin analogue, has demonstrated significant potential as an anti-cancer agent.[1][2] Its primary mechanism of action involves the inhibition of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][3] Beyond survivin, FL118 has been shown to downregulate other key anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2, independent of p53 status.[2][4][5] This multi-targeted approach suggests that this compound may overcome resistance mechanisms and enhance the efficacy of other anti-cancer agents, making it a prime candidate for combination therapy studies.[1][6]
These application notes provide a comprehensive framework for designing and conducting preclinical combination therapy studies involving this compound. The protocols outlined below are intended to guide researchers in the systematic evaluation of synergistic, additive, or antagonistic interactions between this compound and other therapeutic agents.
Mechanism of Action and Rationale for Combination Therapy
This compound's unique mechanism of action provides a strong rationale for its use in combination therapies. By targeting multiple survival pathways simultaneously, FL118 can potentially:
-
Sensitize resistant cancer cells to conventional chemotherapeutics or targeted agents.[6]
-
Prevent or delay the onset of drug resistance by targeting proteins involved in cancer cell survival and proliferation.
-
Achieve synergistic anti-cancer effects , allowing for dose reduction of combination partners and potentially mitigating toxicity.[7]
Preclinical studies have shown FL118's efficacy in various cancer models, including pancreatic, colorectal, and lung cancer.[2][8][9] A Phase I clinical trial is currently evaluating the safety and efficacy of FL118 in patients with advanced pancreatic ductal adenocarcinoma.[10][11][12]
Key Signaling Pathways Targeted by this compound
The following diagram illustrates the key signaling pathways modulated by this compound, highlighting its multi-targeted nature.
Caption: Key signaling pathways modulated by this compound.
Data Presentation: Summarizing Quantitative Data
Clear and concise data presentation is crucial for interpreting the results of combination studies. The following tables provide templates for organizing in vitro and in vivo data.
Table 1: In Vitro Single Agent IC50 Values
| Cell Line | This compound IC50 (nM) | Combination Agent IC50 (µM) |
| Cell Line A | ||
| Cell Line B | ||
| Cell Line C |
Table 2: In Vitro Combination Index (CI) Values
| Cell Line | Fa (Fraction Affected) | This compound (nM) | Combination Agent (µM) | Combination Index (CI) | Interpretation |
| Cell Line A | 0.5 | ||||
| 0.75 | |||||
| 0.9 | |||||
| Cell Line B | 0.5 | ||||
| 0.75 | |||||
| 0.9 |
CI < 0.9: Synergy; 0.9 ≤ CI ≤ 1.1: Additivity; CI > 1.1: Antagonism
Table 3: In Vivo Tumor Growth Inhibition (TGI)
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | % TGI | P-value vs. Vehicle | P-value vs. This compound | P-value vs. Combo Agent |
| Vehicle Control | N/A | N/A | N/A | N/A | ||
| This compound (dose) | N/A | N/A | ||||
| Combo Agent (dose) | N/A | |||||
| Combination |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Experimental Workflow
The following diagram outlines a typical workflow for in vitro combination studies.
Caption: In Vitro Combination Study Workflow.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to assess their interaction (synergy, additivity, or antagonism).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Combination agent
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)[13][14]
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Preparation and Treatment:
-
Prepare a dilution series for this compound and the combination agent.
-
For single-agent dose-response curves, treat cells with increasing concentrations of each drug.
-
For combination studies, treat cells with a matrix of concentrations of both drugs. A common approach is a fixed-ratio design based on the IC50 values of the individual drugs.[15]
-
-
Incubation:
-
Incubate the treated plates for a period equivalent to at least two cell doubling times (e.g., 72 hours).
-
-
Cell Viability Assay:
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values for each drug alone using non-linear regression analysis.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.[16]
-
Protocol 2: In Vivo Combination Therapy in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for tumor implantation
-
This compound formulation for in vivo administration
-
Combination agent formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Animal Randomization and Grouping:
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule, dose, and route of administration. This compound is orally bioavailable.[8]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, pharmacodynamics).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.
-
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for in vivo combination studies.
Caption: In Vivo Combination Study Workflow.
Protocol 3: Western Blot Analysis for Pharmacodynamic Assessment
Objective: To assess the in vitro and in vivo effects of this compound combination therapy on target protein expression.
Materials:
-
Treated cells or tumor tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Survivin, anti-Mcl-1, anti-XIAP, anti-cIAP2, anti-cleaved PARP, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated cells or homogenized tumor tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Imaging:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., Actin or Tubulin).
-
Conclusion
The provided application notes and protocols offer a structured approach for the preclinical evaluation of this compound in combination therapies. By systematically assessing in vitro synergy and in vivo efficacy, researchers can generate robust data to support the clinical development of novel and effective cancer treatments. It is essential to adapt these general protocols to the specific cancer type, combination partner, and experimental model being investigated.
References
- 1. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. e-century.us [e-century.us]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 6. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 12. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. youtube.com [youtube.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. blog.crownbio.com [blog.crownbio.com]
Troubleshooting & Optimization
Technical Support Center: (R)-FL118 Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the poorly water-soluble compound (R)-FL118.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is known to have very poor aqueous solubility.[1] It is practically insoluble in water and ethanol.[2] Its solubility in dimethyl sulfoxide (DMSO) has been reported at concentrations of 1 mg/mL and 4 mg/mL, though warming and ultrasonication may be required to achieve the higher concentration.[2][3]
Q2: Are there any ready-to-use formulations for in vivo animal studies?
A2: Yes, several formulations have been developed for preclinical in vivo studies. For intraperitoneal (i.p.) administration, a formulation containing DMSO, Tween-80, and saline has been used.[4] For intravenous (i.v.) administration, a Tween 80-free formulation has been developed using hydroxypropyl-β-cyclodextrin (HPβCD) and DMSO in saline.[4][5]
Q3: Can the aqueous solubility of this compound be improved for in vitro assays?
A3: For in vitro studies, this compound is typically dissolved in DMSO to create a stock solution, which is then further diluted in culture media. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
Q4: Have any chemical modifications of this compound been explored to improve solubility?
A4: Yes, researchers have synthesized derivatives of FL118 to enhance its physicochemical properties, including water solubility. For example, conjugating FL118 with amino acids has been shown to improve its aqueous solubility.[6]
Troubleshooting Guide
Issue: Precipitation of this compound is observed when diluting a DMSO stock solution into aqueous media.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Decrease the final concentration of this compound in the aqueous medium.
-
Increase DMSO Concentration (with caution): Slightly increasing the final DMSO concentration (while staying within the tolerated limit for your specific cell line or assay) may help maintain solubility.
-
Use a Surfactant: Incorporate a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final aqueous medium.
-
Sonication: Briefly sonicate the final solution after dilution to aid in the dispersion of any small precipitates.
-
Formulation with Cyclodextrins: Consider preparing a stock solution of this compound complexed with a cyclodextrin, such as HPβCD, before diluting into the aqueous medium.
-
Issue: Inconsistent results in in vivo studies using a suspension of this compound.
-
Possible Cause: Poor and variable absorption of this compound due to its low solubility and inconsistent particle size in the suspension.
-
Troubleshooting Steps:
-
Utilize a Solubilizing Formulation: Switch to a solubilizing formulation, such as the DMSO/Tween-80/saline formulation for i.p. injection or the HPβCD/DMSO/saline formulation for i.v. injection.
-
Particle Size Reduction: If a suspension must be used, employ techniques like micronization or nanosuspension to reduce the particle size and increase the surface area, which can improve the dissolution rate.
-
Homogenize the Suspension: Ensure the suspension is thoroughly homogenized before each administration to guarantee a consistent dose.
-
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
| DMSO | 1 - 4 mg/mL | Warming and ultrasonication may be required.[2][3] |
Table 2: Example Formulations for In Vivo Administration of this compound
| Formulation Component | Concentration for i.p. Injection | Concentration for i.v. Injection |
| This compound | 0.05 mg/mL | 0.1 - 0.5 mg/mL |
| DMSO | 5% (v/v) | 5% (v/v) |
| Tween-80 | 10 - 20% (v/v) | - |
| HPβCD | - | 0.05 - 0.25% (w/v) |
| Saline | 75 - 85% (v/v) | q.s. to final volume |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous (i.v.) Administration
This protocol is adapted from a described method for preparing a Tween 80-free formulation suitable for i.v. injection.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare HPβCD Solution:
-
In a sterile conical tube, dissolve the required amount of HPβCD in sterile saline to achieve the desired final concentration (e.g., for a 0.25% w/v solution, dissolve 2.5 mg of HPβCD in 1 mL of saline).
-
Vortex thoroughly until the HPβCD is completely dissolved.
-
-
Prepare this compound Stock Solution in DMSO:
-
Weigh the required amount of this compound and dissolve it in sterile DMSO to make a stock solution (e.g., 10 mg/mL).
-
Vortex and gently warm if necessary to ensure complete dissolution.
-
-
Prepare the Final Formulation:
-
In a sterile tube, add the required volume of the HPβCD solution.
-
While vortexing the HPβCD solution, slowly add the this compound/DMSO stock solution to achieve the desired final concentrations of this compound (e.g., 0.5 mg/mL) and DMSO (5% v/v).
-
Example Calculation for 1 mL of 0.5 mg/mL this compound formulation:
-
To 950 µL of a 0.26% HPβCD solution in saline, add 50 µL of a 10 mg/mL this compound stock in DMSO. This will result in a final concentration of 0.5 mg/mL this compound, 5% DMSO, and approximately 0.25% HPβCD.
-
-
Vortex the final solution for 5-10 minutes.
-
-
Sterilization:
-
Sterile-filter the final formulation through a 0.22 µm filter into a sterile container.
-
Protocol 2: Preparation of this compound Solid Dispersion with a Carrier (Adapted from a method for an FL118 analog)
This protocol provides a general workflow for preparing a solid dispersion of this compound to improve its dissolution rate, adapted from a study on a similar compound.[7][8]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable carrier (e.g., Soluplus®)
-
Suitable organic solvent (e.g., methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution of Drug and Carrier:
-
Dissolve the desired ratio of this compound and the carrier (e.g., 1:5 w/w) in the organic solvent.
-
Ensure complete dissolution by stirring or sonication.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or mass is formed.
-
-
Drying:
-
Transfer the solid mass to a vacuum oven and dry at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.
-
-
Characterization (Optional but Recommended):
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound within the carrier.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for in vivo studies.
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of a camptothecin analog FLQY2 self-micelle solid dispersion with improved solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming (R)-FL118 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to (R)-FL118 resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a derivative of camptothecin, exerts its anticancer effects through a multi-targeted approach. Unlike other camptothecin analogs that primarily inhibit DNA topoisomerase 1 (Top1), FL118's potent antitumor activity is largely attributed to its ability to selectively inhibit the expression of several key anti-apoptotic proteins.[1][2] These include survivin, Mcl-1, XIAP, and cIAP2.[1][2][3][4] This inhibition of multiple survival pathways makes FL118 effective against a broad range of cancers and less susceptible to resistance mechanisms that affect single-target agents.[2][4] Notably, FL118's activity is independent of the p53 tumor suppressor protein status, making it effective in cancers with mutated or null p53.[1][2][4]
Q2: My cancer cell line is resistant to other camptothecin analogs like irinotecan and topotecan. Will it be resistant to this compound?
Not necessarily. A significant advantage of this compound is its ability to overcome common resistance mechanisms that affect other camptothecin analogs.[5][6] Resistance to irinotecan and topotecan is often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins, such as ABCG2 (also known as BCRP) and P-glycoprotein (P-gp/MDR1), which actively pump the drugs out of the cancer cells.[4][5] this compound has been shown to be a poor substrate for these efflux pumps.[5][6][7] Therefore, cancer cell lines that exhibit resistance to irinotecan or topotecan due to high ABCG2 or P-gp expression may still be sensitive to this compound.[4][5][7]
Q3: How can I determine if my cancer cell line's resistance to other drugs is due to efflux pump overexpression?
You can assess the involvement of efflux pumps like ABCG2 and P-gp in drug resistance through several experimental approaches. A common method is to use specific inhibitors of these pumps in combination with the drug your cells are resistant to. For example, Ko143 is a selective inhibitor of ABCG2. If the addition of Ko143 restores sensitivity to a drug like SN-38 (the active metabolite of irinotecan), it suggests that ABCG2 is mediating the resistance.[7] Similarly, verapamil or sildenafil can be used to inhibit P-gp.[5] Comparing the cytotoxicity of the drug in the presence and absence of these inhibitors will indicate the contribution of the respective efflux pump to the resistance phenotype.
Q4: Are there other known mechanisms of resistance to this compound?
While this compound bypasses resistance mediated by common efflux pumps, resistance can potentially arise from alterations in its direct molecular targets or downstream signaling pathways. For instance, mutations in the binding site of FL118 on its target proteins could confer resistance. A study has shown that pancreatic ductal adenocarcinoma (PDAC) cells with a knockout of the oncoprotein DDX5, a target of FL118, are resistant to FL118 treatment.[8] Additionally, recent research indicates that FL118's mechanism involves the downregulation of RAD51, a key protein in the homologous recombination DNA repair pathway, through the suppression of survivin.[9] Therefore, alterations in this pathway could potentially contribute to reduced sensitivity to FL118.
Q5: Can this compound be used in combination with other anticancer agents to overcome resistance?
Yes, combination therapy with this compound has shown synergistic effects in overcoming drug resistance. Studies have demonstrated that combining FL118 with cisplatin can synergistically kill resistant pancreatic cancer cells and reduce the formation of cancer stem-like cell spheroids.[10] Similarly, combining FL118 with gemcitabine has been effective in eliminating pancreatic cancer patient-derived xenograft (PDX) tumors that showed relative resistance to FL118 alone.[10] Another study showed that a low concentration of FL118 can enhance the effect of AMR-MeOAc in pancreatic cancer cells.[11] These findings suggest that rational combination strategies can be a powerful approach to overcome resistance and enhance the therapeutic efficacy of this compound.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for this compound in a cancer cell line.
| Possible Cause | Troubleshooting Step |
| Efflux Pump Activity (less common for FL118) | Although FL118 is a poor substrate for ABCG2 and P-gp, some cell lines may have exceptionally high levels or other less common transporters. Co-treat cells with FL118 and a broad-spectrum efflux pump inhibitor like verapamil. A significant decrease in IC50 would suggest efflux pump involvement. |
| Alterations in Target Proteins | Sequence the genes of known FL118 targets (e.g., DDX5) to check for mutations that might prevent drug binding.[8] |
| Upregulation of Pro-Survival Pathways | Perform a western blot analysis to assess the expression levels of key anti-apoptotic proteins (survivin, Mcl-1, XIAP, cIAP2) before and after FL118 treatment. If the levels of these proteins are not decreasing as expected, it could indicate a block in the drug's mechanism of action.[1][3][10] |
| Activation of DNA Repair Pathways | Assess the expression of RAD51, a key marker of homologous recombination repair, by western blot. Elevated RAD51 levels post-treatment might indicate a compensatory DNA repair response that could be contributing to resistance.[9] |
Issue 2: Acquired resistance to this compound after prolonged treatment.
| Possible Cause | Troubleshooting Step |
| Clonal Selection of Resistant Cells | Perform single-cell cloning to isolate and characterize resistant clones. Analyze these clones for genetic and protein expression changes compared to the parental cell line. |
| Upregulation of Alternative Survival Pathways | Use RNA sequencing or proteomic analysis to compare the gene and protein expression profiles of the resistant cells to the parental sensitive cells. This can help identify newly activated survival pathways that are compensating for the inhibition of FL118's primary targets. |
| Epigenetic Modifications | Investigate changes in DNA methylation or histone modification patterns in the resistant cells, as these can lead to altered gene expression and drug resistance. |
| Combination Therapy | Test the efficacy of combining FL118 with other chemotherapeutic agents that have different mechanisms of action. For example, if DNA repair pathways are upregulated, combining FL118 with a PARP inhibitor could be a rational approach. |
Quantitative Data Summary
Table 1: Comparative in vitro Efficacy of this compound and Other Camptothecin Analogs
| Cell Line | Compound | IC50 (nM) | Fold Difference (vs. FL118) | Reference |
| HCT-8 (Colon) | FL118 | ~1 | - | [3] |
| HCT-8 (Colon) | SN-38 | >10 | >10 | [3] |
| EKVX (NSCLC) | FL118 | ~1 | - | [3] |
| EKVX (NSCLC) | SN-38 | >10 | >10 | [3] |
| Colon Cancer Cells | FL118 | ~1 | - | [5] |
| Colon Cancer Cells | Topotecan | ~25 | ~25 | [5] |
Table 2: Effect of this compound on Anti-Apoptotic Protein Expression
| Cell Line | Treatment | Survivin (% of Control) | Mcl-1 (% of Control) | XIAP (% of Control) | cIAP2 (% of Control) | Reference |
| EKVX | FL118 (10 nM) | 32 | Not Reported | Not Reported | Not Reported | [3] |
| EKVX | FL118 (100 nM) | 15 | Not Reported | Not Reported | Not Reported | [3] |
| HCT-8 | FL118 (10 nM) | 48 | Not Reported | Not Reported | Not Reported | [3] |
| HCT-8 | FL118 (100 nM) | 32 | Not Reported | Not Reported | Not Reported | [3] |
| PANC1 (Pancreatic) | FL118 (dose-dependent) | Decreased | Decreased | Decreased | Decreased | [10] |
| MiaPaCa-2 (Pancreatic) | FL118 (dose-dependent) | Decreased | Decreased | Decreased | Decreased | [10] |
Key Experimental Protocols
Protocol 1: Assessment of Efflux Pump-Mediated Resistance
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Drug and Inhibitor Preparation: Prepare a stock solution of the drug of interest (e.g., SN-38) and the efflux pump inhibitor (e.g., Ko143 for ABCG2).
-
Treatment:
-
Control Group: Treat cells with vehicle (e.g., DMSO).
-
Drug-Only Group: Treat cells with a serial dilution of the drug.
-
Inhibitor-Only Group: Treat cells with the efflux pump inhibitor at a fixed, non-toxic concentration.
-
Combination Group: Pre-incubate cells with the efflux pump inhibitor for 1-2 hours, then add the serial dilution of the drug.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for the drug-only and combination groups. A significant decrease in the IC50 value in the presence of the inhibitor indicates that the corresponding efflux pump contributes to drug resistance.
Protocol 2: Western Blot Analysis of Anti-Apoptotic Proteins
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM) and for different time points (e.g., 24h, 48h). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against survivin, Mcl-1, XIAP, cIAP2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: this compound inhibits the transcription of multiple anti-apoptotic genes, leading to apoptosis.
Caption: Troubleshooting workflow for high this compound IC50 values.
Caption: Experimental workflow for assessing efflux pump-mediated drug resistance.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. e-century.us [e-century.us]
- 5. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 7. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
optimizing (R)-FL118 dosage for in vivo studies
This technical support center provides guidance for researchers and scientists utilizing (R)-FL118 in in vivo studies. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a novel camptothecin analog with potent anti-cancer activity.[1][2] While structurally similar to topoisomerase I inhibitors like irinotecan and topotecan, its primary mechanism of action is not the inhibition of topoisomerase I at physiologically relevant concentrations.[3][4] Instead, FL118 selectively inhibits the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[3][4][5][6][7][8] This inhibition of key survival proteins leads to cancer cell apoptosis.[3] Notably, the anti-tumor activity of FL118 is independent of the p53 tumor suppressor protein status.[3][4][5]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A definitive starting dose depends on the tumor model, animal strain, and administration route. However, based on preclinical studies, a range of effective and well-tolerated doses have been reported. For initial studies, a dose in the range of 0.2 mg/kg to 1.5 mg/kg can be a reasonable starting point. It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q3: What are the different routes of administration for this compound in vivo?
FL118 has been successfully administered via several routes in preclinical models, including:
An intravenous route-compatible formulation has been developed, which may offer improved efficacy and expanded treatment schedules compared to intraperitoneal administration.[9]
Q4: What are some reported effective dosing schedules for this compound?
Various dosing schedules have been shown to be effective in preclinical xenograft models. Common schedules include:
-
Once weekly: A schedule of weekly administration for 4 weeks (weekly x 4) has demonstrated significant anti-tumor activity and even tumor regression.[4][7][8]
-
Daily: A daily administration for 5 consecutive days (daily x 5) has also been shown to be effective.[9]
-
Every other day: A schedule of administration every two days for 5 doses (q2 x 5) has shown high efficacy in eliminating human xenograft tumors.[9]
The choice of schedule will depend on the specific goals of the study and the tolerability of the compound in the chosen model.
Troubleshooting Guide
Issue 1: I am observing significant toxicity (e.g., weight loss) in my animal models.
-
Review the Dose: The administered dose may be too high for your specific animal model or strain. Consider reducing the dose in subsequent cohorts. Preclinical studies have reported favorable toxicity profiles with temporary and reversible body weight loss at effective doses.[4][7]
-
Check the Formulation and Vehicle: Ensure that the formulation of FL118 is prepared correctly and that the vehicle itself is not causing toxicity. A common formulation for intravenous administration includes DMSO and hydroxypropyl-β-cyclodextrin in saline.[9] Always include a vehicle-only control group in your experiments.
-
Adjust the Dosing Schedule: If a daily schedule is causing toxicity, switching to a less frequent schedule, such as weekly, might improve tolerability while maintaining efficacy.
Issue 2: The anti-tumor efficacy of this compound in my model is lower than expected.
-
Confirm Drug Potency: Ensure the integrity and purity of your this compound compound.
-
Optimize the Dose and Schedule: The dose might be too low, or the schedule may not be optimal for your tumor model. A dose-escalation study may be necessary to find the most effective dose. Consider that FL118 has been shown to be more potent than other camptothecin analogs like topotecan.[10]
-
Evaluate Pharmacokinetics: FL118 is reported to be rapidly cleared from the bloodstream but accumulates in tumor tissue.[2][10] If possible, consider performing pharmacokinetic studies in your model to ensure adequate tumor exposure.
-
Assess Target Expression: The mechanism of action of FL118 involves the downregulation of specific anti-apoptotic proteins. Confirm that your tumor model expresses these targets (survivin, Mcl-1, XIAP, cIAP2).
Quantitative Data Summary
The following table summarizes reported in vivo dosages of this compound from various preclinical studies.
| Dose (mg/kg) | Route of Administration | Dosing Schedule | Tumor Model | Key Findings | Reference |
| 0.2 | Not Specified | 5 days | Multiple Myeloma (UM9 cell line-derived) | Dose-dependent anti-myeloma activity, reducing initial tumor volume to 14%. | [5] |
| 1.5 | Intraperitoneal (i.p.) | Once per week for 4 weeks | Irinotecan-resistant colon (HCT116-SN50) and lung (H460) cancer xenografts | Improved efficacy compared to 100 mg/kg irinotecan. | [11] |
| 5 and 10 | Oral gavage | Once a week for 20 days | Ovarian cancer (ES-2) | Dose-dependent suppression of tumor growth. | [1] |
| 0.2 - 0.75 | Intraperitoneal (i.p.) | Various | Human tumor xenografts | Effective in a weekly x 4 schedule. | [9] |
| 1.0 - 10.0 | Intravenous (i.v.) | daily x 5, q2 x 5, weekly x 5 | Head-&-neck (FaDu) and colon (SW620) cancer xenografts | Effective tumor elimination in all tested schedules, with q2 x 5 being highly effective. | [9] |
Experimental Protocols
General Protocol for In Vivo Antitumor Efficacy Study
-
Animal Model: Utilize immunodeficient mice (e.g., SCID or nude mice) for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (e.g., using calipers) regularly.
-
Randomization: When tumors reach a predetermined size (e.g., 100 mm³), randomize the animals into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle. An example of an intravenous formulation is 0.1 - 0.5 mg/ml FL118, 5% DMSO, and 0.05 - 0.25% (w/v) hydroxypropyl-β-cyclodextrin in saline.[9]
-
Administer the drug and vehicle control according to the chosen dose and schedule (e.g., intraperitoneally, intravenously, or by oral gavage).
-
-
Data Collection:
-
Measure tumor volumes and body weights regularly (e.g., twice weekly).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Efficacy Assessment: Evaluate antitumor activity based on parameters such as tumor growth inhibition, partial tumor response (≥50% reduction in initial tumor volume), and complete tumor response (no detectable tumor).[4]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to and promotes the degradation of DDX5, leading to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 5. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity – ScienceOpen [scienceopen.com]
- 8. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting inconsistent results in (R)-FL118 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-FL118. Inconsistent experimental results can be a significant hurdle; this resource aims to provide clear solutions and detailed protocols to ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, a novel camptothecin analogue, exhibits potent antitumor activity through multiple mechanisms. It is known to selectively inhibit the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a manner that is independent of the p53 tumor suppressor protein status.[1][2][3][4] This multifaceted approach contributes to its superior efficacy compared to other camptothecin derivatives like irinotecan and topotecan.[3][4] More recent studies have identified that FL118 directly binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[5][6] This action, in turn, affects the expression of downstream targets like c-Myc and survivin.[6]
Q2: Why am I observing variable IC50 values in my cell viability assays?
Inconsistent IC50 values for this compound can stem from several factors:
-
Solubility Issues: this compound has poor water solubility.[7] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in culture media.[8] Precipitation of the compound will lead to a lower effective concentration and thus, a higher apparent IC50.
-
Cell Line-Specific Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound.[9][10] This can be due to differences in the expression levels of its targets or the presence of drug resistance mechanisms.
-
Assay Duration: The duration of drug exposure can significantly impact the IC50 value. Typical treatment times range from 24 to 72 hours.[11][12] Shorter incubation times may not be sufficient to observe the full cytotoxic effect.
-
Formulation: The formulation of FL118 can affect its stability and delivery. The use of certain vehicles, such as those containing Tween 80, can impact toxicity and efficacy, especially in in vivo studies.[13]
Q3: My in vivo results are not consistent with my in vitro data. What could be the cause?
Discrepancies between in vitro and in vivo results are common in drug development. For this compound, consider the following:
-
Pharmacokinetics and Drug Delivery: The poor water solubility of FL118 can affect its bioavailability and distribution in vivo.[7] Different administration routes (e.g., intraperitoneal vs. intravenous) and formulations can lead to vastly different outcomes in terms of efficacy and toxicity.[13]
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions and can influence drug response.
-
Drug Resistance Mechanisms: In vivo, tumors can develop resistance to treatment through mechanisms such as the upregulation of drug efflux pumps like ABCG2.[2] Notably, FL118 has been shown to be effective against tumors that have acquired resistance to irinotecan and topotecan, in part by bypassing ABCG2-mediated efflux.[11][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Potency/High IC50 | Poor solubility leading to precipitation. | Ensure complete dissolution in DMSO before dilution. Prepare fresh stock solutions.[8] Consider solubility-enhancing formulations for in vivo studies. |
| Cell line is resistant. | Screen a panel of cell lines to identify sensitive models. Investigate the expression of FL118 targets (survivin, Mcl-1, etc.) and resistance markers. | |
| Insufficient treatment duration. | Optimize treatment time (typically 24-72 hours for in vitro assays).[11][12] | |
| High Variability Between Replicates | Inconsistent compound concentration due to precipitation. | Vortex stock solutions and dilutions thoroughly before each use. Visually inspect for any precipitate. |
| Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding plates. | |
| Unexpected Toxicity in Animal Studies | Formulation issues. | The use of Tween 80 in formulations for intravenous injection has been shown to increase toxicity.[13] An intravenous-compatible formulation without Tween 80 has been developed and shows a better therapeutic index.[13] |
| Off-target effects. | While FL118 is more potent than other camptothecins, it can still have side effects like hematopoietic toxicity.[15] Careful dose-finding studies are crucial. | |
| Drug Ineffectiveness in Irinotecan/Topotecan-Resistant Models | Incorrect assumption about the resistance mechanism. | While FL118 can overcome resistance mediated by ABCG2, other resistance mechanisms may be at play.[2][14] Characterize the specific resistance mechanism in your model. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways affected by this compound and a general workflow for assessing its activity.
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from common practices for assessing cell viability upon treatment with chemotherapeutic agents.[12][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term storage.[17]
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[16]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
-
Western Blot Analysis for Apoptosis Markers
This protocol outlines the detection of key proteins involved in apoptosis following this compound treatment.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, survivin, Mcl-1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.[18]
-
References
- 1. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. e-century.us [e-century.us]
- 14. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 15. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
stability of (R)-FL118 in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-FL118 in various experimental conditions. The following information is designed to address common questions and troubleshooting scenarios encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
For long-term storage, this compound in its powdered form should be stored at -20°C, where it is stable for up to three years. For shorter periods, it can be stored at 4°C for up to two years.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO). For long-term storage of stock solutions, it is best to aliquot and store them at -80°C, which ensures stability for up to six months. For short-term storage, -20°C is suitable for up to one month. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What is the stability of this compound in aqueous solutions?
This compound, like other camptothecin analogs, is susceptible to hydrolysis of its lactone ring at neutral or basic pH, which is critical for its biological activity. In a study involving 10,11-(methylenedioxy)-CPT (FL118), the lactone half-life at pH 7.3 was determined to be between 29 and 32 minutes.[1] At equilibrium under these conditions, the percentage of the active lactone form was found to be between 15% and 23%.[1] Therefore, it is crucial to prepare fresh aqueous solutions for experiments and use them promptly. For assays requiring prolonged incubation in aqueous media, the potential for hydrolysis and subsequent loss of activity should be considered.
Q4: Are there more stable derivatives of FL118 available?
Yes, research has been conducted to develop more stable and soluble derivatives of FL118. For instance, FL118-NSAID conjugates have shown increased lactone stability, while FL118-amino acid conjugates have demonstrated improved water solubility and can act as prodrugs, releasing the active FL118 in vivo.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in cell-based assays. | Hydrolysis of the active lactone ring of this compound in physiological pH of the cell culture medium. | Prepare fresh dilutions of this compound in culture medium immediately before treating the cells. Minimize the incubation time in aqueous solutions prior to the experiment. Consider using a buffered solution with a slightly acidic pH if the experimental design allows. |
| Precipitation of this compound in aqueous buffers. | This compound has poor water solubility. | Ensure the final concentration of DMSO from the stock solution is kept low in the final aqueous solution (typically <0.5%). If precipitation still occurs, consider using a formulation aid or a more soluble derivative if available. |
| Inconsistent results between experiments. | Degradation of this compound stock solution due to improper storage. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Always use fresh or properly stored aliquots for each experiment. Verify the concentration and purity of the stock solution periodically using HPLC. |
| Unexpected peaks in HPLC analysis. | Degradation of this compound or presence of impurities. | Perform forced degradation studies to identify potential degradation products. Ensure the purity of the initial this compound material. Use high-purity solvents and reagents for all analytical work. |
Stability Data Summary
The following table summarizes the available stability data for this compound. It is important to note that detailed quantitative data for this compound in a wide range of solvents and temperatures is limited. The provided information is based on supplier recommendations and data from studies on camptothecin analogs.
| Form | Solvent | Storage Temperature | Stability Duration |
| Powder | - | -20°C | 3 years |
| Powder | - | 4°C | 2 years |
| Solution | DMSO | -80°C | 6 months |
| Solution | DMSO | -20°C | 1 month |
| Solution | Aqueous Buffer (pH 7.3) | 25°C | Half-life of 29-32 minutes[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of this compound in a specific solvent and at a given temperature.
Objective: To quantify the degradation of this compound over time under defined conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol)
-
HPLC-grade water
-
Buffers of desired pH (e.g., Phosphate Buffered Saline - PBS)
-
HPLC system with a C18 column and a UV or fluorescence detector
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Sample Preparation: Dilute the stock solution to the desired final concentration (e.g., 10 µg/mL) in the solvent and/or buffer system to be tested. Prepare separate samples for each temperature condition.
-
Incubation: Store the prepared samples at the desired temperatures (e.g., -20°C, 4°C, 25°C, 37°C).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Inject the aliquot into the HPLC system.
-
A typical mobile phase for camptothecin analogs is a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
-
Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Set the detector to an appropriate wavelength (e.g., 254 nm or 370 nm for UV, or fluorescence detection for higher sensitivity).
-
-
Data Analysis:
-
Measure the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is used to identify potential degradation products and to develop a stability-indicating HPLC method.
Objective: To assess the stability of this compound under stress conditions.
Procedure: Prepare solutions of this compound (e.g., 100 µg/mL) and subject them to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
After the incubation period, neutralize the acidic and basic samples and analyze all samples by HPLC to observe the formation of degradation peaks.
Signaling Pathway and Experimental Workflow
The antitumor activity of this compound is linked to its ability to modulate the expression of several key proteins involved in cancer cell survival and proliferation. A primary mechanism of action involves the oncoprotein DDX5. FL118 binds to DDX5, leading to its dephosphorylation and subsequent degradation.[3] This, in turn, affects the expression of downstream targets.
Caption: this compound Signaling Pathway.
The diagram above illustrates the mechanism of action of this compound. It binds to the DDX5 oncoprotein, leading to its degradation and the subsequent downregulation of key anti-apoptotic and pro-proliferative proteins, ultimately promoting apoptosis and inhibiting cancer cell survival.
Caption: Experimental Workflow for Stability Testing.
This workflow diagram outlines the key steps for assessing the stability of this compound, from sample preparation through incubation at various temperatures to final analysis by HPLC.
References
- 1. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing adverse side effects of (R)-FL118 derivatives in animal models
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing adverse side effects of (R)-FL118 and its derivatives in animal models. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide: Managing Adverse Side Effects
Researchers using this compound and its derivatives in animal models may encounter several adverse side effects. This guide provides an overview of common issues, their potential causes, and recommended actions. It is important to note that the majority of the available data pertains to the parent compound, FL118. The side effect profile of specific derivatives may vary.
| Observed Side Effect | Potential Cause | Recommended Action & Troubleshooting |
| Weight Loss (>15-20%) | - Tumor burden- Dehydration due to diarrhea or reduced water intake- General toxicity of the compound- Formulation-related toxicity | - Monitor body weight daily.- Provide supportive care, including subcutaneous fluids for dehydration.- Consider dose reduction or a less frequent dosing schedule.- Evaluate the formulation; Tween 80-containing formulations have been associated with higher toxicity. A Tween 80-free formulation may improve tolerability.[1][2] |
| Diarrhea | - Direct gastrointestinal toxicity, a known side effect of camptothecin analogues.[3] | - Monitor for the onset and severity of diarrhea.- Provide supportive care, such as a bland diet and ensuring access to water to prevent dehydration.- Administer anti-diarrheal agents like loperamide if necessary, following veterinary guidance.- If severe, consider dose reduction or temporary cessation of treatment. |
| Hematopoietic Toxicity (Neutropenia, Anemia) | - Myelosuppression, a common side effect of camptothecin-based compounds.[3] | - Perform complete blood counts (CBCs) at baseline and regular intervals during treatment.- If severe neutropenia develops, consider prophylactic antibiotics to prevent infection, as per institutional guidelines.- For significant anemia, supportive care may be required.- Dose reduction or a change in the treatment schedule may be necessary to allow for bone marrow recovery. |
| Lethargy and Reduced Activity | - General malaise due to systemic toxicity.- Dehydration or malnutrition. | - Closely monitor animal behavior and activity levels.- Ensure easy access to food and water.- If lethargy is severe, pause treatment and provide supportive care. Re-evaluate the dose and schedule upon recovery. |
| Sudden Death | - Acute toxicity, potentially related to the dose or formulation. | - Review the dosing calculations and administration technique.- Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) for the specific animal model and derivative.- The formulation of FL118 has been shown to significantly impact its toxicity profile.[1][4] |
Quantitative Data: Maximum Tolerated Dose (MTD) of FL118 in Mice
The MTD of FL118 can vary significantly depending on the formulation and the administration schedule. The following tables summarize published MTD data for FL118 in mice, which can serve as a reference point for studies with its derivatives.
Table 1: MTD of FL118 in Tween 80-Containing Intraperitoneal (i.p.) Formulation
| Dosing Schedule | MTD (mg/kg) | Reference |
| Daily x 5 | 0.2 | [2] |
| Every other day x 3 (q2d x 3) | 0.5 | [2] |
| Weekly x 4 | 1.5 | [2] |
Table 2: MTD of FL118 in Tween 80-Free Intravenous (i.v.) Formulation
| Dosing Schedule | MTD (mg/kg) | Reference |
| Daily x 5 | 1.5 | [2] |
| Every other day x 5 (q2d x 5) | 1.5-2.0 | [2] |
| Weekly x 4 | 5.0 | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action of FL118 that might contribute to its side effects?
A1: FL118 is a camptothecin analogue that can inhibit topoisomerase I (Top1), which is associated with side effects like hematopoietic toxicity and diarrhea. However, its primary antitumor effect is believed to be through the inhibition of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[3] More recently, FL118 has been identified as a "molecular glue" that promotes the degradation of the oncoprotein DDX5.[3]
Q2: How does the formulation of this compound derivatives impact their toxicity in animal models?
A2: Studies with the parent compound FL118 have demonstrated that the formulation is a critical determinant of its toxicity. An intravenous (i.v.)-compatible, Tween 80-free formulation was found to be significantly less toxic than an intraperitoneal (i.p.) formulation containing Tween 80, allowing for higher MTDs and an improved therapeutic index.[1][2][5] Researchers should therefore carefully consider the formulation of this compound derivatives for in vivo studies.
Q3: Are there any known biomarkers that can predict sensitivity or resistance to FL118 and its derivatives?
A3: High expression of DDX5 has been suggested as a potential biomarker for predicting tumor sensitivity to FL118.[6] Additionally, unlike other camptothecin analogues such as irinotecan and topotecan, FL118 appears to be a poor substrate for the ABCG2 drug efflux pump, suggesting it may be effective in tumors that have developed resistance through this mechanism.[7]
Q4: What supportive care measures can be implemented to manage the side effects of this compound derivatives?
A4: Supportive care is crucial for managing treatment-related toxicities. This can include:
-
Hydration: Providing subcutaneous fluids to counteract dehydration from diarrhea or poor fluid intake.
-
Nutritional Support: Offering palatable, high-calorie food supplements to prevent significant weight loss.
-
Anti-diarrheal medication: Administering agents like loperamide under veterinary supervision.
-
Prophylactic antibiotics: For animals with severe neutropenia to prevent opportunistic infections.
Q5: How can I establish a safe and effective starting dose for a novel this compound derivative in my animal model?
A5: A dose-escalation study is the standard method for determining the MTD of a new compound. This typically involves treating small cohorts of animals with increasing doses of the drug and closely monitoring for signs of toxicity. The MTD is generally defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, severe clinical signs, or death).
Experimental Protocols
Protocol 1: Monitoring and Management of Diarrhea
-
Monitoring:
-
Visually inspect cages daily for the presence and consistency of feces.
-
Score the severity of diarrhea (e.g., 0 = normal, 1 = soft stools, 2 = mild/moderate diarrhea, 3 = severe/watery diarrhea).
-
Monitor body weight and hydration status (skin turgor) daily.
-
-
Management of Mild to Moderate Diarrhea (Score 1-2):
-
Ensure free access to drinking water.
-
Provide a bland, easily digestible diet (e.g., hydrogel or a recovery diet).
-
Consider the administration of an anti-diarrheal agent such as loperamide, as prescribed by a veterinarian.
-
-
Management of Severe Diarrhea (Score 3):
-
Temporarily suspend treatment with the this compound derivative.
-
Administer subcutaneous fluids (e.g., 0.9% saline or Lactated Ringer's solution) to correct dehydration.
-
Administer anti-diarrheal medication.
-
Once diarrhea resolves, consider resuming treatment at a reduced dose or with a less frequent schedule.
-
Protocol 2: Monitoring and Management of Hematopoietic Toxicity
-
Monitoring:
-
Collect a baseline blood sample (e.g., via tail vein or saphenous vein) before the start of treatment for a complete blood count (CBC).
-
Collect blood samples at regular intervals during the treatment period (e.g., weekly or at the expected nadir, typically 5-7 days after treatment).
-
Key parameters to monitor are absolute neutrophil count (ANC) and hematocrit/hemoglobin.
-
-
Management of Neutropenia:
-
Mild to Moderate Neutropenia (e.g., ANC > 1,000 cells/µL): Continue treatment and monitoring.
-
Severe Neutropenia (e.g., ANC < 1,000 cells/µL):
-
Consider prophylactic administration of a broad-spectrum antibiotic to prevent bacterial infections.
-
If the animal shows signs of illness (lethargy, fever), treatment with the this compound derivative should be paused.
-
Allow for hematopoietic recovery before resuming treatment, potentially at a lower dose.
-
-
-
Management of Anemia:
-
For mild to moderate anemia, continue to monitor.
-
For severe, symptomatic anemia, supportive care may be necessary, and a consultation with a veterinarian is recommended.
-
Visualizations
Signaling Pathway of FL118
Caption: FL118 signaling pathway leading to apoptosis.
Experimental Workflow for Managing Adverse Events
Caption: Workflow for monitoring and managing adverse events.
References
- 1. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Orally Administered (R)-FL118
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oral administration of the promising anticancer agent, (R)-FL118. Due to its poor aqueous solubility, achieving adequate oral bioavailability is a critical hurdle in the preclinical and clinical development of this compound. This guide offers insights into various formulation strategies, detailed experimental protocols, and an understanding of the underlying cellular mechanisms to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of this compound?
A1: The principal obstacle to the effective oral delivery of this compound is its low aqueous solubility. For a drug to be absorbed from the gastrointestinal (GI) tract, it must first dissolve in the intestinal fluids. The hydrophobic nature of this compound limits its dissolution, thereby reducing the amount of drug available for absorption into the bloodstream. However, studies have shown that this compound has high intestinal permeability and is not a substrate for major efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are often responsible for pumping drugs out of intestinal cells and back into the gut lumen. This indicates that the primary focus for enhancing its bioavailability should be on improving its solubility and dissolution rate.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the solubility challenge of this compound. These include:
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), can significantly increase its aqueous solubility and dissolution rate.[1][2] This approach has been successfully applied to FL118 for intravenous formulations and is a promising strategy for oral delivery.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can lead to higher apparent solubility and faster dissolution compared to the stable crystalline form. Technologies like spray-dried dispersion (SDD) are used to create these formulations.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[3] Techniques like wet milling or high-pressure homogenization can be used to produce drug nanosuspensions.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that can solubilize this compound. Upon gentle agitation in the GI fluids, they form fine oil-in-water emulsions, facilitating drug dissolution and absorption.
Q3: How does the mechanism of action of FL118 influence formulation development?
A3: FL118 acts as a "molecular glue degrader" by binding to and promoting the degradation of the oncoprotein DEAD-box helicase 5 (DDX5). This, in turn, leads to the downregulation of several key cancer survival proteins, including survivin, Mcl-1, XIAP, and c-Myc. Understanding this pathway is crucial as it provides biomarkers to assess the drug's activity in preclinical models. While the formulation primarily addresses the physicochemical challenge of delivery, ensuring that the chosen excipients do not interfere with the drug's interaction with DDX5 is an important consideration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low and variable oral bioavailability in preclinical studies. | Poor dissolution of this compound in the GI tract. Precipitation of the drug in the intestinal lumen after initial dissolution from the formulation. | 1. Enhance Solubility: Employ formulation strategies such as cyclodextrin complexation, amorphous solid dispersions, or nanoparticle formulations. 2. Maintain Solubilization: For lipid-based systems like SEDDS, ensure the formulation can maintain the drug in a solubilized state upon dilution in the gut. The use of precipitation inhibitors (e.g., HPMC, PVP) in solid dispersions can also be beneficial. |
| Inconsistent results between different batches of formulation. | Variability in the physical form of the drug (e.g., crystallinity, particle size). Incomplete formation of the drug-excipient complex (e.g., cyclodextrin inclusion complex). | 1. Characterize Raw Material: Thoroughly characterize the solid-state properties of the this compound active pharmaceutical ingredient (API) before formulation. 2. Optimize Formulation Process: Ensure the manufacturing process for the formulation is robust and reproducible. For instance, in cyclodextrin complexation, confirm complex formation using techniques like DSC, XRD, and NMR.[1][3][4][5] |
| Difficulty in preparing a stable nanosuspension. | Agglomeration of nanoparticles due to high surface energy. Ostwald ripening (growth of larger particles at the expense of smaller ones). | 1. Select Appropriate Stabilizers: Use a combination of steric and electrostatic stabilizers (e.g., polymers and surfactants) to prevent particle aggregation. 2. Optimize Milling/Homogenization Parameters: Adjust parameters such as milling time, speed, and bead size (for wet milling) to achieve the desired particle size and distribution. |
| Phase separation or drug precipitation in SEDDS formulation upon dilution. | The formulation is unable to form a stable emulsion in the aqueous environment of the GI tract. The drug concentration exceeds its solubility in the emulsified system. | 1. Optimize Surfactant/Co-surfactant Ratio: Construct pseudo-ternary phase diagrams to identify the optimal ratio of oil, surfactant, and co-surfactant that results in a stable microemulsion over a wide range of dilutions. 2. Assess Drug Solubility in Excipients: Ensure high solubility of this compound in the selected oil and surfactant phases. |
Quantitative Data Summary
While specific oral pharmacokinetic data for this compound is not extensively available in the public domain, the following table presents representative data for an intravenous formulation of FL118 in mice, which can serve as a baseline for calculating absolute oral bioavailability once oral data is generated.
Table 1: Pharmacokinetic Parameters of Intravenously Administered FL118 in Mice
| Parameter | Value | Unit |
| Dose | 1.5 | mg/kg |
| Cmax (at 10 min) | ~1,000 | ng/mL |
| AUC (0-last) | Data not available in snippets | ng*h/mL |
| Clearance | Data not available in snippets | mL/min/kg |
| Elimination Half-life (in tumor) | Long | hours |
| Source: Preclinical studies on FL118 pharmacokinetics.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound-HPβCD Inclusion Complex by Lyophilization
Objective: To prepare a water-soluble inclusion complex of this compound with 2-hydroxypropyl-β-cyclodextrin (HPβCD) to enhance its dissolution rate.
Methodology:
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to HPβCD (e.g., 1:1, 1:2) based on phase solubility studies.
-
Dissolution: Dissolve the calculated amount of HPβCD in purified water with stirring.
-
Complexation: Add the this compound to the HPβCD solution. The mixture may be heated slightly (e.g., to 40-50°C) and sonicated to facilitate complex formation.
-
Filtration: Filter the resulting solution through a 0.22 µm filter to remove any un-complexed this compound.
-
Lyophilization: Freeze the clear solution at -80°C and then lyophilize for 48-72 hours to obtain a dry powder of the this compound-HPβCD inclusion complex.
-
Characterization: Characterize the complex using Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the inclusion complex.[1][3][4][5]
Protocol 2: Preparation of this compound Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound with a narrow particle size distribution to improve its dissolution velocity.
Methodology:
-
Preparation of Dispersion Medium: Prepare an aqueous solution containing a suitable stabilizer or combination of stabilizers (e.g., 1% w/v Poloxamer 188 and 0.2% w/v sodium dodecyl sulfate).
-
Premixing: Disperse the this compound powder in the dispersion medium to form a pre-suspension.
-
Wet Milling: Introduce the pre-suspension into a laboratory-scale bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads of 0.1-0.5 mm diameter).
-
Milling Process: Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a predetermined duration (e.g., 1-4 hours). The milling chamber should be cooled to prevent drug degradation.
-
Particle Size Analysis: Periodically withdraw samples and measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., <200 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size, PDI, zeta potential, and morphology (using Transmission Electron Microscopy - TEM).
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a formulated this compound preparation.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) with jugular vein cannulas for serial blood sampling.
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., HPβCD complex reconstituted in water) to fasted rats via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer a solution of this compound (e.g., in a vehicle containing DMSO and saline) via the tail vein at a lower dose (e.g., 1 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound binds to DDX5, leading to its degradation and subsequent downregulation of anti-apoptotic proteins.
Caption: Workflow for developing and evaluating formulations to enhance this compound oral bioavailability.
References
- 1. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. onlinepharmacytech.info [onlinepharmacytech.info]
- 5. [PDF] Characterization of Cyclodextrin Inclusion Complexes - A Review | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Purification Methods for Synthesized (R)-FL118
Welcome to the technical support center for the purification of (R)-FL118. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized this compound.
Troubleshooting Guides
This section is divided into two parts: general purification issues encountered during column chromatography and specific challenges related to the chiral separation of this compound, typically by High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Guide 1: General Purification via Column Chromatography
This guide addresses common problems during the initial purification of crude this compound from the synthesis reaction mixture. A typical purification involves column chromatography.[1]
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Elution: this compound may be strongly adsorbed to the silica gel. | - Increase the polarity of the mobile phase. For a starting mobile phase of CH2Cl2/EtOAc, gradually increase the proportion of EtOAc or add a small amount of methanol.- The addition of 1% acetic acid to the mobile phase can help to improve the elution of camptothecin analogs.[1] |
| Product Degradation: this compound, like other camptothecins, may be unstable under certain conditions. | - Avoid prolonged exposure to strong acids or bases.- Minimize exposure to light and heat during purification. | |
| Co-elution of Impurities | Poor Separation: The polarity of the impurity is very close to that of this compound. | - Optimize the mobile phase composition. Try different solvent systems (e.g., toluene/acetone, ethyl acetate/hexane with an acidic modifier).- Use a finer mesh silica gel for higher resolution.- Consider using a different stationary phase, such as alumina or a bonded-phase silica. |
| Column Overloading: Too much crude material was loaded onto the column. | - Reduce the amount of crude material loaded relative to the amount of silica gel.- Use a larger column. | |
| Streaking or Tailing of the this compound Band | Secondary Interactions: The analyte is interacting with active sites on the silica gel. | - Add a small amount of a modifier to the mobile phase, such as acetic acid (e.g., 1%) to suppress silanol interactions.[1]- Ensure the crude sample is fully dissolved and properly loaded onto the column. |
| Insoluble Material in the Crude Product | Poor Solubility: this compound and some impurities have low solubility in common organic solvents. | - Filter the crude mixture before loading it onto the column.- Dissolve the crude product in a stronger, yet compatible, solvent for loading, such as a small amount of DMF or DMSO, and adsorb it onto a small amount of silica gel before dry-loading it onto the column. |
Guide 2: Chiral Separation of this compound
Achieving high enantiomeric purity is critical. This guide focuses on troubleshooting the separation of this compound from its (S)-enantiomer using chiral HPLC or SFC.
| Observed Problem | Potential Cause | Suggested Solution |
| No Separation of Enantiomers | Inappropriate Chiral Stationary Phase (CSP): The selected CSP does not provide enantioselectivity for this compound. | - Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak or Chiralcel) are a good starting point for camptothecin analogs.[2][3]- For camptothecin derivatives, (R,R)- and (S,S)-Whelk-O1 CSPs have shown success.[4] |
| Incorrect Mobile Phase: The mobile phase composition is not optimal for chiral recognition. | - For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the hexane/heptane mobile phase.- For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer pH and composition.[4]- For SFC, optimize the co-solvent (e.g., methanol, ethanol, isopropanol) percentage.[5][6] | |
| Poor Resolution (Rs < 1.5) | Suboptimal Mobile Phase or Flow Rate: The conditions are not optimized for the best separation. | - Systematically vary the mobile phase composition. Small changes can have a large impact on selectivity.[2]- Reduce the flow rate to increase the number of theoretical plates and improve resolution.- Optimize the column temperature, as temperature can significantly affect selectivity in chiral separations.[2] |
| Column Overloading: Injecting too much sample can lead to peak broadening and loss of resolution. | - Reduce the concentration of the sample or the injection volume. | |
| Peak Tailing | Secondary Interactions: The analyte is interacting with the stationary phase support or residual silanols. | - Add an acidic or basic modifier to the mobile phase. For example, a small amount of trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.- Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Irreproducible Retention Times | Column Equilibration: The column is not fully equilibrated between runs, which is especially important in chiral chromatography. | - Ensure the column is flushed with the mobile phase for a sufficient time before the first injection and between runs, especially after a gradient elution. |
| Mobile Phase Instability: The mobile phase composition is changing over time. | - Prepare fresh mobile phase daily and ensure it is well-mixed. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude synthesis of this compound?
Based on a common synthesis route for FL118, potential impurities include:
-
Unreacted Starting Materials: Such as 6-amino-3-benzodioxole-5-carboxaldehyde and the tricyclic ketolactone ((4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione).[1]
-
Side-Products: From incomplete reactions or side reactions during the condensation step.
-
The (S)-enantiomer: If a non-enantioselective synthesis is performed, the crude product will be a racemic mixture of (R)- and (S)-FL118.
-
Reagents and Catalysts: Such as iodine (I2) used in the condensation reaction.[1]
Q2: What is a good starting point for developing a chiral separation method for this compound?
A good starting point would be to use a polysaccharide-based chiral stationary phase (CSP) such as a Chiralpak or Chiralcel column, or a Pirkle-type column like the Whelk-O1.[2][4] You can begin by screening these columns with different mobile phase systems, such as:
-
Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures.
-
Reversed-Phase: Acetonitrile/Water or Methanol/Water mixtures, possibly with a buffer.[4]
-
Supercritical Fluid Chromatography (SFC): CO2 with a modifier like methanol or ethanol, which can offer faster separations.[5]
Q3: Can I use recrystallization to purify this compound?
Recrystallization can be a useful technique for improving the chemical purity of this compound, especially for removing less soluble or more soluble impurities. However, it is generally not effective for separating enantiomers unless a chiral resolving agent is used to form diastereomeric salts, which can then be separated by their differing solubilities. For removing the (S)-enantiomer, chiral chromatography is the preferred method.
Q4: My purified this compound shows poor solubility. How can I handle this?
FL118 is known to have poor water solubility.[7] For experimental use, it is often dissolved in solvents like DMSO. If solubility is an issue during purification, you might need to use stronger solvents for chromatography, such as those containing small amounts of DMF or using a polar organic mode for HPLC.
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
This protocol is a general guideline for the initial purification of crude this compound.
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane with a small amount of methanol or DMF if necessary).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Carefully load the dissolved sample or the dry-loaded silica onto the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., Dichloromethane/Ethyl Acetate = 95:5).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A suggested mobile phase system is a gradient of Dichloromethane/Ethyl Acetate with 1% acetic acid.[1]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove residual solvents.
-
Protocol 2: Chiral HPLC Method Development for Enantiomeric Purity
This protocol outlines a screening process to find a suitable method for separating (R)- and (S)-FL118.
-
Column Selection:
-
Select a set of chiral columns for screening. A recommended starting set includes:
-
A cellulose-based column (e.g., Chiralcel OD-H, Chiralcel OJ-H).
-
An amylose-based column (e.g., Chiralpak AD-H, Chiralpak AS-H).
-
A Pirkle-type column (e.g., (R,R)-Whelk-O1).[4]
-
-
-
Mobile Phase Screening:
-
Prepare a set of mobile phases for screening in both normal and reversed-phase modes.
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v)
-
-
Reversed-Phase:
-
Mobile Phase C: Acetonitrile/Water (60:40 v/v)[4]
-
Mobile Phase D: Methanol/Water (60:40 v/v)
-
-
-
Screening Procedure:
-
Equilibrate the first column with the first mobile phase.
-
Inject a solution of racemic FL118.
-
Run the chromatogram and assess the separation.
-
Repeat for each column-mobile phase combination.
-
-
Method Optimization:
-
Once a promising separation is found, optimize it by:
-
Fine-tuning the mobile phase ratio (e.g., changing from 90:10 to 85:15).
-
Adjusting the flow rate.
-
Varying the column temperature.
-
-
Visualizations
Caption: General workflow for the purification of synthesized this compound.
Caption: Decision tree for troubleshooting poor chiral resolution in HPLC/SFC.
References
- 1. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Managing (R)-FL118 Toxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the toxicity of (R)-FL118 in long-term experimental studies.
Troubleshooting Guides
This section offers guidance on identifying and mitigating common toxicity issues encountered during in vivo studies with this compound.
Issue 1: Hematopoietic Toxicity
Symptoms: Observed neutropenia, anemia, leukopenia, lymphopenia, and/or thrombocytopenia in treated animals. This is a known class effect for camptothecin analogs.[1]
Possible Causes:
-
Topoisomerase I (Top1) Inhibition: While this compound is a less potent Top1 inhibitor than other camptothecins like SN-38, this mechanism is believed to contribute to its hematopoietic side effects.[1][2]
-
Dose and Schedule: The dose level and administration schedule may be too high or frequent for the specific animal model.
-
Formulation: The formulation of this compound can significantly impact its toxicity profile.
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your current dosing and schedule with established maximum tolerated doses (MTDs) from preclinical studies (see Table 1). Consider dose reduction or a less frequent administration schedule.
-
Evaluate Formulation: The use of a Tween 80-free intravenous formulation or a clinically compatible oral formulation with 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly reduce toxicity.[3][4]
-
Supportive Care: Implement standard supportive care measures for managing hematopoietic toxicity in animal models, such as administration of growth factors (e.g., G-CSF for neutropenia) if the experimental design allows.
-
Monitor Blood Counts: Implement regular monitoring of complete blood counts (CBCs) to proactively manage and quantify the extent of hematopoietic toxicity.
Issue 2: Body Weight Loss and Moribund State
Symptoms: Animals exhibit a body weight loss of ≥ 20% and/or appear in a moribund state.[1]
Possible Causes:
-
Exceeding the Maximum Tolerated Dose (MTD): The administered dose is likely above the MTD for the specific animal model and formulation.
-
Gastrointestinal Toxicity: While not as prominently reported as hematopoietic toxicity, gastrointestinal side effects can occur with camptothecins.
-
Dehydration and Malnutrition: Secondary effects of toxicity can lead to reduced food and water intake.
Troubleshooting Steps:
-
Immediate Dose Interruption: Cease administration of this compound immediately.
-
Euthanasia as a Humane Endpoint: Euthanize animals that reach a moribund state or exceed a 20% body weight loss, in accordance with institutional animal care and use committee (IACUC) guidelines.[1]
-
Dose De-escalation: For future cohorts, reduce the starting dose to a level below the dose that induced severe toxicity.
-
Supportive Care: Provide supportive care such as subcutaneous fluids for dehydration and palatable, high-calorie food supplements.
-
Refine Dosing Schedule: Consider a less frequent dosing schedule (e.g., every other day instead of daily, or weekly infusions) to allow for recovery between doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound?
A1: The primary dose-limiting toxicity of this compound is hematopoietic toxicity, similar to other camptothecin analogues like irinotecan and topotecan.[1] This can manifest as neutropenia, anemia, and thrombocytopenia.
Q2: How does the mechanism of action of this compound relate to its toxicity?
A2: this compound has a unique mechanism of action primarily involving the inhibition of multiple anti-apoptotic proteins (survivin, Mcl-1, XIAP, cIAP2) and the oncoprotein MdmX.[1][5] More recently, it has been identified as a molecular glue that degrades the oncoprotein DDX5.[4] While it is a less potent Topoisomerase I (Top1) inhibitor than other camptothecins, its interaction with Top1 is thought to be a contributing factor to its hematopoietic side effects, rather than its primary antitumor efficacy.[1][2]
Q3: Can the formulation of this compound affect its toxicity?
A3: Yes, the formulation has a significant impact on the toxicity of this compound. An intravenous formulation free of Tween 80 was found to have significantly lower toxicity and a 3- to 7-fold higher maximum tolerated dose (MTD) compared to earlier formulations.[3] Furthermore, a clinically and orally compatible formulation using 2-hydroxypropyl-β-cyclodextrin (HPβCD) has shown a favorable toxicity profile in rats and dogs.[4]
Q4: What are some strategies to mitigate this compound toxicity in long-term studies?
A4: Strategies to mitigate toxicity include:
-
Formulation Optimization: Utilize newer, less toxic formulations such as the Tween 80-free intravenous formulation or the oral HPβCD formulation.[3][4]
-
Dose and Schedule Optimization: Carefully determine the MTD in your specific model and consider less frequent dosing schedules to allow for recovery.
-
Combination Therapy: Combining this compound with other agents may allow for the use of lower, less toxic doses of each drug while achieving synergistic antitumor effects.[6][7]
-
Supportive Care: Implement appropriate supportive care measures to manage side effects like hematopoietic toxicity.
Q5: Does this compound have a favorable pharmacokinetic profile for reducing toxicity?
A5: Yes, this compound exhibits favorable pharmacokinetics that may contribute to a better toxicity profile compared to other camptothecins. It is rapidly cleared from the bloodstream while accumulating and being retained in tumor tissues.[8] This differential distribution could lead to reduced systemic exposure and toxicity to normal tissues.
Quantitative Data Summary
Table 1: Preclinical Maximum Tolerated Dose (MTD) of this compound in Animal Models
| Animal Model | Formulation/Route | Dosing Schedule | Maximum Tolerated Dose (MTD) | Reference |
| SCID Mice | Not Specified / Per Oral (p.o.) | Weekly x 4 | 10 mg/kg | [1] |
| Athymic Nude Mice | Not Specified / Intraperitoneal (i.p.) | Weekly x 4 | Determined by escalating doses from 0.5 mg/kg | [9] |
| Rats | Clinically Compatible Oral DP | Weekly | Highest Non-Severely Toxic Dose (HNSTD) > 1.65 mg/kg | [4] |
| Dogs | Clinically Compatible Oral DP | Not Specified | Favorable Toxicity Profile | [4] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Use 6-12 week old female athymic nude or SCID mice.
-
Cohort Size: Use a cohort of at least 5 mice per dose level.
-
Starting Dose: Begin with a low dose, for example, 0.5 mg/kg/week administered for four weeks.
-
Dose Escalation: Escalate the dose in subsequent cohorts by a predetermined increment (e.g., 0.25 mg/kg) until the MTD is reached.
-
MTD Definition: The MTD is defined as the highest dose that results in no drug-related mortality or moribund state, and where temporary body weight loss is within 20%.[9]
-
Toxicity Monitoring: Monitor for other signs of toxicity, including changes in behavior, movement, and the presence of diarrhea.[9]
Protocol 2: Assessment of Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well microplates at a density of 4 x 10⁴ cells/well and incubate overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).
-
MTT Addition: After treatment, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Dissolve the formazan crystals by adding 100 µl of DMSO to each well and mix thoroughly for 20 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: Western Blot Analysis for Protein Expression
-
Cell Lysis: Lyse cells (with or without this compound treatment) on ice for 30 minutes in a lysis buffer (e.g., PBS containing 1% Nonidet P-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors).
-
Protein Quantification: Clear the lysates by centrifugation and determine the total protein concentration using a protein assay (e.g., Bio-Rad protein assay).
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., survivin, Mcl-1, XIAP, cIAP2, actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound mechanism of action and toxicity pathway.
Caption: Troubleshooting workflow for managing in vivo toxicity.
References
- 1. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
Validation & Comparative
A Head-to-Head Battle in Oncology: Unveiling the Efficacy of (R)-FL118 Versus Irinotecan
In the landscape of cancer therapeutics, the quest for more potent and less toxic treatment options is a continuous endeavor. This guide provides a detailed comparison of two key players in this arena: the established chemotherapeutic agent irinotecan and the novel investigational drug (R)-FL118. Both are camptothecin analogs, but they exhibit distinct mechanisms of action and efficacy profiles that are of significant interest to researchers and drug development professionals.
Executive Summary
This compound, a derivative of the natural compound camptothecin, has demonstrated superior preclinical anti-tumor activity compared to irinotecan, a widely used chemotherapeutic for colorectal and other cancers. While irinotecan's primary mechanism is the inhibition of topoisomerase I, leading to DNA damage and cell death, this compound employs a multi-pronged attack. It not only displays topoisomerase I inhibitory activity but also potently downregulates a suite of key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][2][3][4] This broader mechanism may contribute to its enhanced efficacy and its ability to overcome resistance to traditional chemotherapeutics like irinotecan.[2][4]
This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies used to generate this data, and provide visual representations of the signaling pathways and experimental workflows to offer a comprehensive comparison of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of this compound and irinotecan (or its active metabolite, SN-38) from various preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line (Cancer Type) | This compound IC50 (nM) | SN-38 (Irinotecan active metabolite) IC50 (nM) | Reference |
| HCT-8 (Colon) | ~1 | ~25 | |
| HCT116 (Colon) | < 6.4 | 6.4 - 6.94 | [3][5] |
| SW620 (Colon) | < 6.4 | 6.63 | [3][6] |
| HT-29 (Colon) | Not Specified | 11.35 | [6] |
| LOVO (Colon) | Lower than SN-38 | Higher than FL118 | [7] |
| FaDu (Head & Neck) | Not Specified | Not Specified | [8] |
| A549 (Lung) | Cytotoxic at 0-1 µM | Not Specified | [9] |
| MDA-MB-231 (Breast) | Cytotoxic at 0-1 µM | Not Specified | [9] |
| ES-2 (Ovarian) | Dose-dependent inhibition (1-200 nM) | Not Specified | [10] |
| SK-O-V3 (Ovarian) | Dose-dependent inhibition (1-200 nM) | Not Specified | [10] |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Treatment and Dose | Key Findings | Reference |
| Irinotecan-resistant HCT116-SN50 (Colon) | This compound: 1.5 mg/kg, IP, weekly x 4 | This compound showed significantly improved efficacy in inhibiting tumor growth compared to irinotecan. | [11] |
| Irinotecan-resistant H460 (Lung) | Irinotecan: 100 mg/kg, IP, weekly x 4 | This compound demonstrated superior tumor growth inhibition. | [11] |
| LOVO (Colon) | This compound: 0.5 and 0.75 mg/kg, weekly | FL118 inhibited tumor growth more than the control group, with a more than two-fold reduction in average tumor weight at 0.75 mg/kg. | [7] |
| SW620 (Colon) | This compound: 10 mg/kg, oral, weekly x 4 | FL118 treatment led to significant tumor growth inhibition. | [12] |
| DLD-1 (Colon) | This compound: 10 mg/kg, oral, weekly x 4 | FL118 treatment resulted in notable anti-tumor activity. | [12] |
| LS180 (Colon) | Liposomal Irinotecan: 50 mg/kg, single injection | Time to reach 400 mg tumor was 34 days vs. 22 days for free irinotecan. | [13] |
| LS174T (Colorectal Metastases) | Liposomal Irinotecan: 50 mg/kg, q4d x 3 | Median survival of 79 days vs. 53 days for free irinotecan. | [13] |
| Primary Head & Neck Tumor Xenograft | This compound and Irinotecan at MTD, weekly x 4 | FL118 demonstrated superior anti-tumor efficacy compared to irinotecan. | [14] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a representative method for determining the cytotoxic effects of this compound and irinotecan on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of this compound or SN-38 (the active metabolite of irinotecan) for a specified period, typically 24, 48, or 72 hours.[2][10]
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Incubation: The plate is incubated for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
2. In Vivo Xenograft Model for Colorectal Cancer
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound and irinotecan in a mouse model.
-
Cell Implantation: Human colorectal cancer cells (e.g., HCT116, SW620, or LOVO) are subcutaneously injected into the flank of immunocompromised mice (e.g., SCID mice).[8][12]
-
Tumor Growth: Tumors are allowed to grow to a palpable size, typically around 100-200 mm³.[12]
-
Drug Administration: Mice are randomized into treatment groups and receive this compound, irinotecan, or a vehicle control. Dosing schedules can vary, for example, intraperitoneal (IP) or oral administration on a weekly basis for several weeks.[11][12]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice a week) to assess treatment efficacy and toxicity.[12]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated to compare the efficacy of the treatments.
3. Apoptosis Assay (Annexin V Staining)
This protocol is used to detect and quantify apoptosis (programmed cell death) induced by this compound and irinotecan.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or SN-38 for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in 1X Annexin-binding buffer.[15]
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.[15]
-
Incubation: The cells are incubated at room temperature for 15 minutes in the dark.[15]
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added, and the stained cells are analyzed by flow cytometry as soon as possible.[15] Annexin V positive and PI negative cells are considered to be in early apoptosis.
Mandatory Visualization
Signaling Pathways
Experimental Workflow
Concluding Remarks
The preclinical data strongly suggests that this compound holds significant promise as a potent anti-cancer agent, exhibiting superior efficacy to irinotecan in various cancer models. Its unique multi-targeted mechanism of action, which includes the inhibition of key survival proteins, likely contributes to its enhanced potency and its ability to overcome irinotecan resistance. Furthermore, this compound is reportedly not a substrate for certain efflux pumps that are a common cause of chemotherapy resistance.[2][4] While these findings are compelling, further investigation, including clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound in cancer patients. This guide provides a foundational understanding for researchers and drug developers to build upon as they explore the next generation of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. e-century.us [e-century.us]
- 9. abmole.com [abmole.com]
- 10. FL118, a novel anticancer compound, inhibits proliferation and migration of ovarian cancer cells via up-regulation of cytoglobin in vivo and in vitro - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomal irinotecan: formulation development and therapeutic assessment in murine xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - Comparison of antitumor efficacy and toxicity (body weight loss) of FL118 with irinotecan in a SCID mouse model of human primary head and neck tumor (17073)-established xenograft. - Public Library of Science - Figshare [plos.figshare.com]
- 15. kumc.edu [kumc.edu]
(R)-FL118 Demonstrates Superior Efficacy Over Topotecan in Drug-Resistant Tumors
A comprehensive analysis of preclinical data reveals that (R)-FL118, a novel camptothecin analog, overcomes key resistance mechanisms that limit the efficacy of the established topoisomerase I inhibitor, topotecan. In direct comparisons, this compound shows markedly greater potency in drug-resistant cancer models, attributable to its distinct mechanism of action and ability to bypass efflux pump-mediated resistance.
This guide provides a detailed comparison of this compound and topotecan, focusing on their performance in tumor models that have acquired resistance to chemotherapy. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of key experimental findings, detailed methodologies, and visual representations of the underlying molecular interactions.
Mechanisms of Action and Resistance
This compound and topotecan are both derivatives of camptothecin and function, in part, by inhibiting topoisomerase I (Top1), an enzyme critical for DNA replication and repair. However, their broader mechanisms of action and susceptibility to drug resistance pathways diverge significantly.
Topotecan , an FDA-approved chemotherapeutic, primarily acts by stabilizing the Top1-DNA cleavage complex, leading to DNA damage and apoptosis. A major challenge in its clinical use is the development of drug resistance, frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (ABCG2/BCRP), which actively efflux the drug from cancer cells.[1]
This compound , on the other hand, exhibits a multi-faceted mechanism of action. While it does inhibit Top1, it is notably not a substrate for the P-gp and ABCG2 efflux pumps, allowing it to maintain intracellular concentrations and overcome this common form of resistance.[1][2] Furthermore, FL118 uniquely downregulates the expression of several key anti-apoptotic proteins, including survivin, X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 2 (cIAP2), and myeloid cell leukemia 1 (Mcl-1).[2][3] This distinct activity contributes to its enhanced potency in tumor cells, including those resistant to topotecan.
Comparative Efficacy in Preclinical Models
Experimental data from in vitro and in vivo studies consistently demonstrate the superior performance of this compound in drug-resistant cancer models.
In Vitro Potency
Studies comparing the cytotoxic effects of this compound and topotecan in various cancer cell lines, including those with acquired resistance, highlight the significantly greater potency of FL118.
| Cell Line | Drug | IC50 (nM) | Fold Difference (Topotecan/FL118) | Resistance Mechanism | Reference |
| HCT-8 (Colon Cancer) | Topotecan | ~25x higher than FL118 | ~25 | Not specified | [4] |
| HCT-8 (Colon Cancer) | This compound | ~25x lower than Topotecan | [4] | ||
| DU145 (Prostate Cancer, Top1 WT) | Topotecan | Not specified | 1 (Reference) | - | [5] |
| DU145 (Prostate Cancer, Top1 WT) | This compound | Not specified | 41.7 | - | [5] |
| RC0.1 (Prostate Cancer, Top1 Mutant) | Topotecan | Not specified | 1 (Reference) | Top1 Mutation (Resistance) | [5] |
| RC0.1 (Prostate Cancer, Top1 Mutant) | This compound | Not specified | 778 | Top1 Mutation (Resistance) | [5] |
Table 1: Comparative in vitro cytotoxicity of this compound and topotecan in cancer cell lines. Note: Specific IC50 values were not always provided in the source material, but relative potencies were described.
In colon cancer cell lines, this compound was found to be approximately 25-fold more effective at inhibiting both cancer cell growth and colony formation compared to topotecan.[4][6] Furthermore, in a prostate cancer cell line with a Top1 mutation conferring resistance, this compound was up to 800-fold more effective than topotecan, indicating its ability to overcome target-mediated resistance.[7]
In Vivo Antitumor Activity
Xenograft models using human tumors resistant to topotecan or irinotecan (another camptothecin analog) have shown that this compound can effectively eliminate these tumors.[1][6] In these studies, tumors that continued to grow during treatment with topotecan or irinotecan underwent regression when treated with FL118.[6] FL118 has demonstrated superior antitumor efficacy compared to a range of standard chemotherapeutics, including topotecan, in human tumor xenograft models, with a significant number of treated mice showing tumor regression.[3]
| Animal Model | Tumor Type | Resistance Profile | This compound Efficacy | Topotecan Efficacy | Reference |
| SCID Mice | Human Colon and Head-and-Neck Xenografts | Acquired Irinotecan or Topotecan Resistance | Effective elimination of resistant tumors | Ineffective (tumors continued to grow) | [6] |
| SCID Mice | Human Colon and Head-and-Neck Xenografts | Not specified | Superior antitumor activity | Less effective | [3] |
Table 2: Summary of in vivo comparative efficacy of this compound and topotecan in drug-resistant xenograft models.
Pharmacokinetic Profile
Pharmacokinetic studies in preclinical models reveal a favorable profile for this compound that likely contributes to its enhanced in vivo efficacy. Following intravenous administration, FL118 is rapidly cleared from the circulation but effectively accumulates and is retained in tumor tissues with a long elimination half-life.[6] This sustained intratumoral concentration ensures prolonged target engagement.
| Parameter | This compound | Topotecan | Reference |
| Plasma Clearance | Rapid | Variable | [6][8] |
| Tumor Accumulation | High and sustained | Lower retention | [6] |
| Elimination Half-life (Tumor) | Long | Shorter | [6] |
Table 3: Comparative pharmacokinetic parameters of this compound and topotecan in preclinical models.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and topotecan, as well as a typical experimental workflow for evaluating their efficacy in drug-resistant models.
Figure 1: Comparative signaling pathways of this compound and topotecan.
Figure 2: Experimental workflow for in vivo comparison in resistant tumors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
To determine the half-maximal inhibitory concentration (IC50) of this compound and topotecan, a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or topotecan. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model of Acquired Topotecan Resistance
This protocol outlines the establishment of a human tumor xenograft model in mice to evaluate the efficacy of this compound in tumors that have developed resistance to topotecan.
-
Cell Implantation: Human cancer cells (e.g., colon, head-and-neck) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID mice).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Induction of Resistance: Mice are treated with topotecan at its maximum tolerated dose until the tumors initially respond and then begin to regrow, indicating acquired resistance.
-
Randomization and Treatment: Once resistance is established, the mice are randomized into treatment groups to receive this compound, continued topotecan, or a vehicle control.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition and overall survival are assessed.
Western Blot Analysis of Apoptosis-Related Proteins
This method is used to detect the expression levels of proteins such as survivin, XIAP, cIAP2, and Mcl-1 in cancer cells following treatment with this compound or topotecan.
-
Cell Lysis: After drug treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-survivin, anti-XIAP) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, with a loading control such as β-actin or GAPDH used for normalization.
Conclusion
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Physiologically based pharmacokinetic model for topotecan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-FL118 and Other Survivin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel survivin inhibitor, (R)-FL118, and other notable inhibitors targeting the survivin protein. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows to facilitate informed decisions in cancer research and drug development.
Introduction to Survivin and Its Inhibition
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key player in both cell division and the suppression of apoptosis. Its overexpression is a common feature in most human cancers and is often associated with resistance to chemotherapy, increased tumor recurrence, and poor patient prognosis. This makes survivin an attractive target for cancer therapy. A variety of small molecules have been developed to inhibit survivin's function, either by downregulating its expression or by disrupting its interactions with other proteins. This guide focuses on this compound, a promising novel survivin inhibitor, and compares its performance with other known survivin inhibitors.
This compound: A Multi-Targeted Survivin Inhibitor
This compound, a derivative of camptothecin, has demonstrated potent antitumor activity in a p53-independent manner.[1][2] Unlike traditional camptothecin analogs that primarily target topoisomerase I, FL118 exhibits a distinct mechanism of action. It not only inhibits the expression of survivin but also downregulates other key anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2.[1][2][3] This multi-targeted approach may contribute to its superior antitumor efficacy and its ability to overcome drug resistance.[3][4] Preclinical studies have shown its effectiveness in various cancer models, including those resistant to standard chemotherapies.[3][4] A Phase I clinical trial of FL118 for advanced pancreatic ductal adenocarcinoma is currently underway, highlighting its clinical potential.
Comparative Performance of Survivin Inhibitors
The efficacy of survivin inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the available IC50 data for this compound and other selected survivin inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | K562 (Chronic Myeloid Leukemia) | 51.9 | [5] |
| HCT-116 (Colorectal Cancer) | < 6.4 | [6] | |
| MCF-7 (Breast Cancer) | < 6.4 | [6] | |
| HepG2 (Liver Cancer) | < 6.4 | [6] | |
| YM155 (Sepantronium bromide) | CHLA-255 (Neuroblastoma) | 8 | [7] |
| NGP (Neuroblastoma) | 9 | [7] | |
| Kelly (Neuroblastoma) | Varies | [8] | |
| SK-N-AS (Neuroblastoma) | Varies | [8] | |
| LQZ-7I | C4-2 (Prostate Cancer) | 3100 | [9] |
| PC-3 (Prostate Cancer) | 4800 | [9] | |
| Kelly (Neuroblastoma) | Varies | [8] | |
| SK-N-AS (Neuroblastoma) | Varies | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments commonly used to evaluate the efficacy and mechanism of action of survivin inhibitors.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of the inhibitors on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the survivin inhibitor. Include a vehicle-treated control group. Incubate for the desired period (e.g., 48 or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the logarithm of the inhibitor concentration.[10]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by the inhibitors.
-
Cell Treatment: Treat cancer cells with the survivin inhibitor at the desired concentration and for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect the expression levels of survivin and other target proteins.
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., survivin, Mcl-1, XIAP, cIAP2, or a loading control like β-actin) overnight at 4°C.[4][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the mRNA expression levels of survivin.
-
RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.[12][13]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[12]
-
qPCR Reaction: Perform the quantitative PCR reaction using a qPCR master mix, cDNA template, and primers specific for the survivin gene and a housekeeping gene (e.g., GAPDH) for normalization.[12][13]
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in survivin mRNA expression.[12]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Simplified signaling pathway of survivin regulation and function in cancer cells.
Caption: Mechanism of action of this compound, targeting multiple anti-apoptotic proteins.
Caption: A typical experimental workflow for Western blot analysis.
Conclusion
This compound has emerged as a potent and promising survivin inhibitor with a unique multi-targeting mechanism that distinguishes it from other compounds in its class. Its ability to inhibit not only survivin but also other critical anti-apoptotic proteins, coupled with its efficacy in preclinical models and its progression into clinical trials, underscores its potential as a next-generation cancer therapeutic. This guide provides a foundational comparison of this compound with other survivin inhibitors, offering valuable data and protocols to aid researchers in their ongoing efforts to combat cancer. Further head-to-head comparative studies will be crucial to fully elucidate the relative advantages of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118 Is a Potent Therapeutic Agent against Chronic Myeloid Leukemia Resistant to BCR-ABL Inhibitors through Targeting RNA Helicase DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Survivin Homodimerization Decreases Neuroblastoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
A Head-to-Head Showdown: (R)-FL118 Versus SN-38 in Cancer Therapy
In the landscape of oncology research, the quest for more effective and less toxic chemotherapeutic agents is relentless. This guide provides a detailed, data-driven comparison of two potent anti-cancer compounds: (R)-FL118, a novel survivin inhibitor, and SN-38, the active metabolite of the widely used drug irinotecan. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the activity and mechanisms of these two molecules.
At a Glance: Key Differences
| Feature | This compound | SN-38 |
| Primary Mechanism | Inhibition of anti-apoptotic proteins (e.g., Survivin, Mcl-1, XIAP)[1] | Topoisomerase I (Top1) inhibition[2][3] |
| Potency | Often demonstrates higher potency with IC50 values in the sub-nanomolar to low nanomolar range[4][5] | Potent, but often with higher IC50 values compared to FL118 in sensitive cell lines. |
| Resistance Profile | Can overcome resistance mediated by ABCG2 and P-gp efflux pumps[6][7] | Susceptible to resistance via upregulation of efflux pumps like ABCG2.[6][7] |
| p53-dependency | Activity is independent of p53 status[1] | Efficacy can be influenced by p53 status. |
| In Vivo Efficacy | Has shown superior tumor regression in xenograft models, including those resistant to irinotecan[6][8] | Effective in various tumor models, but may be limited by toxicity and resistance. |
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and SN-38 across a panel of human cancer cell lines, demonstrating the generally superior potency of FL118.
| Cell Line | Cancer Type | This compound IC50 (nM) | SN-38 IC50 (nM) |
| SW620 | Colon Cancer | 0.54 | 10.07 |
| HCT-8 | Colon Cancer | 0.67 | 8.92 |
| HCT116 (Parental) | Colon Cancer | ~1 | >10 |
| HCT116-SN50 (Irinotecan-Resistant) | Colon Cancer | ~1 | >100 |
| H460 | Non-Small Cell Lung Cancer | <1 | ~5-10 |
| FaDu | Head & Neck Cancer | <1 | Not widely reported |
Note: IC50 values can vary depending on the specific experimental conditions, such as assay type and exposure time. The data presented here is a synthesis from multiple sources for comparative purposes.[6][9]
In Vivo Efficacy: Superior Tumor Eradication by this compound
Preclinical studies using human tumor xenograft models in immunocompromised mice have consistently highlighted the superior in vivo activity of this compound compared to irinotecan (the prodrug of SN-38).
Mechanistic Insights: Divergent Signaling Pathways
The fundamental difference in the anti-cancer activity of this compound and SN-38 lies in their primary molecular targets and the downstream signaling pathways they modulate.
This compound: A Multi-Pronged Attack on Cancer Survival
This compound's mechanism of action is multifaceted, primarily revolving around the downregulation of key anti-apoptotic proteins.[1] This leads to the induction of apoptosis, or programmed cell death, in cancer cells.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay [bio-protocol.org]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Mechanism of (R)-FL118: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of (R)-FL118's mechanism of action across various cancer types. Through objective comparisons with alternative therapies, supported by experimental data, this document serves as a critical resource for advancing cancer research and therapeutic strategies.
This compound, a novel camptothecin analogue, has demonstrated significant preclinical antitumor activity in a range of cancers, including colorectal, pancreatic, and head and neck cancers. Its unique mechanism of action, which circumvents common drug resistance pathways, positions it as a promising candidate for further clinical investigation. This guide delves into the molecular underpinnings of FL118's efficacy, offering a comparative analysis with established chemotherapeutics, irinotecan and topotecan.
At a Glance: this compound vs. Alternatives in Colorectal Cancer
The following table summarizes the in vitro cytotoxicity of this compound compared to SN-38 (the active metabolite of irinotecan) and topotecan in various human colorectal cancer cell lines. The data consistently highlights the superior potency of FL118.
| Cell Line | This compound IC50 (nM) | SN-38 IC50 (nM) | Topotecan IC50 (nM) | Cancer Type |
| HCT-116 | < 6.4[1] | ~5-10 | ~700-970[2] | Colorectal Carcinoma |
| SW620 | < 1[3] | ~5-10[3] | >1000 | Colorectal Adenocarcinoma |
| LoVo | < 1 | 8.25[4] | Not available in the same study | Colorectal Adenocarcinoma |
| HCT-8 | < 1 | Not available in the same study | ~25 (relative potency) | Ileocecal Adenocarcinoma |
Delving Deeper: The Molecular Mechanism of this compound
This compound exerts its potent anticancer effects through a distinct mechanism of action that sets it apart from other camptothecin analogues. While irinotecan and topotecan primarily function as topoisomerase I inhibitors, FL118's main therapeutic action is independent of this target.[5]
The Central Target: DDX5/p68
The direct biochemical target of this compound has been identified as the oncoprotein DEAD-box helicase 5 (DDX5), also known as p68.[6][7] FL118 acts as a "molecular glue degrader," binding to DDX5 and inducing its dephosphorylation and subsequent degradation via the proteasome pathway.[6][7] This targeted degradation of a master regulator of oncogenic pathways is the cornerstone of FL118's potent and broad-spectrum anticancer activity.
Downstream Consequences: A Cascade of Anti-Cancer Effects
The degradation of DDX5 triggers a cascade of downstream events that collectively inhibit cancer cell survival and proliferation. FL118 has been shown to significantly downregulate the expression of multiple key anti-apoptotic proteins, including:
-
Survivin: A member of the inhibitor of apoptosis (IAP) family.
-
Mcl-1: An anti-apoptotic member of the Bcl-2 family.
-
XIAP (X-linked inhibitor of apoptosis protein): Another critical member of the IAP family.
-
cIAP2 (cellular inhibitor of apoptosis 2): Also a member of the IAP family.[1][8][9][10]
The inhibition of these survival proteins by FL118 is significantly more potent—by a factor of 10 to 100—compared to the effects of SN-38 and topotecan.[11]
dot
Figure 1. this compound induced signaling pathway.
Overcoming Therapeutic Hurdles
A significant advantage of this compound is its ability to bypass common mechanisms of chemotherapy resistance. Unlike irinotecan and topotecan, which are substrates for the drug efflux pumps ABCG2 and MDR1 (P-gp), FL118 is not affected by these transporters.[11] This allows FL118 to maintain its efficacy in cancers that have developed resistance to other treatments. Furthermore, the anticancer activity of FL118 is independent of the p53 tumor suppressor protein status, a crucial feature given that a large percentage of human cancers harbor p53 mutations.[1]
Experimental Validation: Protocols and Workflows
The validation of this compound's mechanism of action is supported by a robust body of experimental evidence. Below are summaries of the key experimental protocols employed.
Identification of DDX5 as the Direct Target
dot
Figure 2. Workflow for identifying the direct target of this compound.
-
FL118 Affinity Purification: To identify the direct binding partner of FL118, an affinity purification column was created by coupling FL118 to agarose resin beads.[6] Whole-cell lysates from cancer cell lines (e.g., SW620 colorectal cancer cells) were passed through the column.[6] After stringent washing, bound proteins were eluted.[6]
-
Mass Spectrometry: The eluted proteins were separated by SDS-PAGE, and a distinct protein band of approximately 70 kDa was identified.[6] This band was excised and analyzed by mass spectrometry, which identified the protein as DDX5 (p68).[6][7]
-
Isothermal Titration Calorimetry (ITC): To confirm the direct binding and determine the binding affinity, ITC was performed.[6][7] This technique directly measures the heat released or absorbed during a binding event, allowing for the calculation of the dissociation constant (Kd).
Validation of Downstream Protein Modulation
-
Western Blotting: To assess the impact of FL118 on the expression of downstream anti-apoptotic proteins, cancer cells were treated with varying concentrations of FL118 for different durations (e.g., 24 to 48 hours).[9][12] Cell lysates were then prepared and subjected to western blot analysis using specific antibodies against survivin, Mcl-1, XIAP, and cIAP2.[1][8][9] GAPDH or actin were used as loading controls to ensure equal protein loading.[9]
In Vivo Antitumor Efficacy
dot
Figure 3. Experimental workflow for in vivo xenograft studies.
-
Human Tumor Xenograft Models: The in vivo antitumor activity of FL118 was evaluated in immunocompromised mice (e.g., SCID mice) bearing human tumor xenografts.[13][14] Human colorectal (e.g., SW620, LoVo) or pancreatic cancer cells were subcutaneously injected into the mice.[13][15]
-
Drug Administration: Once tumors reached a specified volume (e.g., 100-200 mm³), mice were treated with FL118, typically via oral gavage or intravenous injection, on a defined schedule (e.g., weekly for 4 weeks).[13][14]
-
Efficacy Assessment: Tumor volume and mouse body weight were monitored regularly to assess the efficacy and toxicity of the treatment.[13][15] At the end of the study, tumors were excised and weighed.
Conclusion
The compelling preclinical data strongly supports the unique and potent mechanism of action of this compound. By targeting the oncoprotein DDX5, FL118 initiates a cascade of events leading to the downregulation of key survival proteins, ultimately inducing apoptosis in cancer cells. Its ability to overcome common drug resistance mechanisms and its p53-independent activity make it a highly promising therapeutic candidate for a variety of solid tumors. The comparative data clearly demonstrates its superiority over existing camptothecin analogues in in vitro models. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel anticancer agent.
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 11. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. mdpi.com [mdpi.com]
Navigating the Therapeutic Window: A Comparative Safety Profile of (R)-FL118 and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
(R)-FL118, a promising camptothecin analogue, has demonstrated significant preclinical antitumor activity. Its unique mechanism of action, which involves the inhibition of multiple anti-apoptotic proteins, sets it apart from traditional topoisomerase I inhibitors. As with any novel therapeutic candidate, a thorough understanding of its safety profile is paramount for clinical translation. This guide provides a comparative analysis of the safety profiles of this compound and its analogues, supported by available preclinical data, to aid researchers in navigating the complexities of their therapeutic development.
In Vitro Cytotoxicity: Gauging Cellular-Level Toxicity
The initial assessment of a compound's safety begins at the cellular level. Cytotoxicity assays, such as the MTT assay, provide crucial data on the concentration at which a compound inhibits cell growth (IC50). While potent anticancer activity is desired, a favorable therapeutic index relies on a significant difference between the IC50 in cancer cells versus normal, healthy cells.
Table 1: In Vitro Cytotoxicity of FL118 and Analogues
| Compound | Cell Line | Cell Type | IC50 (nM) | Citation |
| FL118 | A549 | Human Lung Carcinoma | <1 | [1] |
| FL118 | MDA-MB-231 | Human Breast Adenocarcinoma | <1 | [1] |
| FL118 | RM-1 | Mouse Prostate Carcinoma | <1 | [1] |
| FL118 | HCT-116 | Human Colorectal Carcinoma | Sensitive | [2] |
| 9-Q20 (analogue) | HCT-116 | Human Colorectal Carcinoma | Lower than FL118 | [2] |
Note: The provided data for FL118 does not specify the (R)-enantiomer, a common practice in initial preclinical screenings. The analogue 9-Q20, with a p-trifluoromethylphenyl substitution, demonstrated higher potency in this study. Further studies are required to determine the cytotoxicity of this compound and a broader range of analogues against a panel of normal, non-cancerous cell lines to establish their selective toxicity profiles.
In Vivo Toxicology: Assessing Systemic Safety
Preclinical in vivo studies in animal models are critical for evaluating the systemic toxicity and determining the therapeutic window of a drug candidate. Key parameters include the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable toxicity, and the Highest Non-Severely Toxic Dose (HNSTD).
Table 2: In Vivo Toxicology of FL118 Formulations
| Compound/Formulation | Species | Administration Route | Dosing Schedule | MTD | HNSTD | Citation |
| FL118 (Tween 80-containing) | Mouse | Intraperitoneal (i.p.) | Weekly x 4 | 1.50 mg/kg | Not Reported | [3] |
| FL118 (Tween 80-containing) | Mouse | Intraperitoneal (i.p.) | Weekly x 4 | 1.75 mg/kg (80% lethality) | Not Reported | [3] |
| FL118 (Tween 80-free i.v. formulation) | Mouse | Intravenous (i.v.) | Daily x 5, q2d x 5, Weekly x 5 | 3-7 fold higher than i.p. formulation | Not Reported | [4][5] |
| Clinically compatible FL118 DP | Rat | Not Specified | Weekly x 7 | ≥2.44 mg/kg (male), ≤4.77 mg/kg (female) | 1.65 mg/kg | [6] |
| Clinically compatible FL118 DP | Dog | Not Specified | Not Specified | 5.0 mg/kg (male & female) | ≥ 6.0 mg/kg (male & female) | [6] |
These studies highlight the importance of formulation on the safety profile of FL118. The development of a Tween 80-free intravenous formulation significantly increased the MTD in mice, indicating a wider therapeutic window.[4][5] Toxicology studies in rats and dogs with a clinically compatible drug product (DP) provide further confidence in its safety for progression to clinical trials.[6]
The Impact of Structural Modifications on Analogue Safety
The exploration of FL118 analogues aims to improve efficacy and refine the safety profile. However, structural modifications can also introduce unforeseen toxicities. Studies on analogues with substitutions at position 7 of the FL118 scaffold have revealed that while some modifications enhance in vitro anticancer activity, they can lead to high toxicity in vivo, rendering them unsuitable for further development.[7] This underscores the critical need for comprehensive in vivo safety assessments for every new analogue.
Pharmacokinetics: Understanding Drug Disposition
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug, collectively known as pharmacokinetics, are intrinsically linked to its safety and efficacy. A favorable pharmacokinetic profile ensures that the drug reaches the tumor at therapeutic concentrations while minimizing exposure to healthy tissues.
Preclinical studies in mice have shown that FL118 is rapidly cleared from the bloodstream but effectively accumulates in tumor tissues, which may contribute to its favorable toxicity profile.[7] However, detailed comparative pharmacokinetic parameters for this compound and its analogues are not yet publicly available.
Signaling Pathways and Potential for Off-Target Effects
This compound exerts its anticancer effects by modulating specific signaling pathways. Its primary mechanism involves the downregulation of anti-apoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2.[8][9] Additionally, FL118 has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[10]
Caption: this compound induced apoptosis signaling pathway.
Some studies on 7-substituted FL118 analogues suggest a similar mechanism of action to the parent compound. A comprehensive understanding of the on-target and potential off-target effects of each analogue is crucial for predicting and mitigating adverse drug reactions.
Experimental Protocols
A detailed understanding of the methodologies used to generate safety data is essential for its interpretation and for designing future studies.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits the growth of a cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or its analogues) for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[11]
Caption: Experimental workflow for MTT cytotoxicity assay.
In Vivo Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.
Methodology:
-
Animal Model: Utilize a relevant animal model (e.g., athymic nude mice for xenograft studies).
-
Dose Escalation: Start with a low dose of the test compound and escalate the dose in subsequent cohorts of animals.
-
Administration: Administer the drug via the intended clinical route (e.g., intraperitoneal or intravenous) on a defined schedule (e.g., weekly for four weeks).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including body weight loss, changes in behavior, and mortality.
-
MTD Definition: The MTD is defined as the highest dose that results in no drug-related mortality and a reversible body weight loss of typically no more than 20%.[11]
Caption: Workflow for in vivo MTD determination.
Conclusion and Future Directions
The available preclinical data suggests that this compound possesses a promising safety profile, particularly with newer formulations that enhance its therapeutic index. However, the safety of its analogues is highly dependent on their specific structural modifications, with some demonstrating significant in vivo toxicity despite potent in vitro activity.
For a comprehensive safety assessment, future research should focus on:
-
Quantitative analysis of the cytotoxicity of this compound and its analogues on a panel of normal, non-cancerous human cell lines.
-
Detailed in vivo toxicology studies for promising analogues to determine their MTD, HNSTD, and potential organ-specific toxicities.
-
Comprehensive pharmacokinetic profiling of this compound and its key analogues across multiple species.
-
In-depth investigation of the on- and off-target effects of the analogues to understand their full pharmacological and toxicological profiles.
By systematically addressing these knowledge gaps, the scientific community can confidently advance the most promising this compound-based candidates towards clinical evaluation, ultimately benefiting patients with difficult-to-treat cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - The maximum tolerated dose (MTD) of FL118 at the schedule of weekly à 4. - figshare - Figshare [figshare.com]
- 4. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FL118, a novel camptothecin analogue, suppressed migration and invasion of human breast cancer cells by inhibiting epithelial-mesenchymal transition via the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
(R)-FL118 Demonstrates Potent and Broad-Spectrum Anti-Tumor Activity Across Multiple Cancer Cell Lines
(R)-FL118, a novel camptothecin analogue, exhibits significant anti-tumor effects in a wide range of cancer cell lines, often surpassing the efficacy of established chemotherapeutic agents such as irinotecan and topotecan. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound has shown pronounced activity in various cancer types, including colon, head and neck, lung, and pancreatic cancers.[1][2][3] Its mechanism of action involves the selective inhibition of several key anti-apoptotic proteins, leading to cancer cell death and overcoming drug resistance.[4][5][6]
Comparative Efficacy of this compound
This compound consistently demonstrates superior potency compared to other camptothecin derivatives. In preclinical studies, FL118 was found to be approximately 25 times more effective at inhibiting the growth of HCT-8 colon cancer cells than topotecan.[1][7] Furthermore, its effectiveness in downregulating key survival proteins is significantly greater than that of its counterparts. Research indicates that FL118 is 10 to 100 times more potent than topotecan at reducing the expression of survivin, Mcl-1, XIAP, and cIAP2.[1][8][9]
A key advantage of this compound is its ability to bypass common mechanisms of drug resistance. Unlike irinotecan's active metabolite SN-38 and topotecan, FL118 is not a substrate for the drug efflux pumps P-gp and ABCG2, which are often responsible for acquired resistance in tumors.[1][10] This was further highlighted in studies with Top1-mutated prostate cancer cell lines, where FL118 retained much of its efficacy while irinotecan and topotecan resistance increased dramatically.[10]
Quantitative Analysis of Anti-Tumor Effects
The following tables summarize the quantitative data on the anti-tumor effects of this compound in comparison to other agents across various cancer cell lines.
Table 1: Comparative IC50 Values (nM) of this compound and Other Camptothecins
| Cell Line | Cancer Type | This compound | SN-38 (Active Irinotecan) | Topotecan | Camptothecin (CPT) | Reference |
| Du145 | Prostate | 0.4 ± 0.1 | 4.1 ± 0.8 | 15.6 ± 2.1 | 5.2 ± 0.9 | [10] |
| Du145-RC0.1 (Top1 mutant) | Prostate | 1.8 ± 0.3 | 28.5 ± 4.6 | 1400 ± 210 | 180 ± 25 | [10] |
| Du145-RC1 (Top1 mutant) | Prostate | 2.1 ± 0.4 | 45.6 ± 6.8 | 1200 ± 180 | 250 ± 38 | [10] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Reference |
| A549 (Cancer Stem Cells) | Lung | 10 nM FL118 (24h) | ~25% | [2] |
| A549 (Cancer Stem Cells) | Lung | 10 nM FL118 (48h) | ~35% | [2] |
| H460 (Cancer Stem Cells) | Lung | 10 nM FL118 (24h) | ~30% | [2] |
| H460 (Cancer Stem Cells) | Lung | 10 nM FL118 (48h) | ~40% | [2] |
| HPAF-II | Pancreatic | FL118 (nM level) | 10.3% | [3] |
| BxPC-3 | Pancreatic | FL118 (nM level) | 17.3% | [3] |
Signaling Pathways and Experimental Workflow
This compound's mechanism of action is centered on the downregulation of key anti-apoptotic proteins. The following diagrams illustrate the affected signaling pathway and a typical experimental workflow for evaluating its anti-tumor effects.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 9. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the p53-Independent Efficacy of (R)-FL118: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of the p53-independent anti-cancer activity of (R)-FL118 against other camptothecins, supported by experimental data. This compound, a novel camptothecin analog, demonstrates a distinct and potent mechanism of action that overcomes limitations of traditional therapies, particularly in cancers with mutated or deficient p53.
This compound distinguishes itself from other camptothecins, such as irinotecan and topotecan, by exhibiting robust anti-tumor activity irrespective of the p53 tumor suppressor protein status in cancer cells.[1][2][3] This is a significant advantage, as p53 is mutated or inactivated in over half of all human cancers, often leading to resistance to conventional chemotherapies that rely on a functional p53 pathway to induce apoptosis.
While irinotecan and topotecan primarily exert their cytotoxic effects by inhibiting DNA topoisomerase 1 (Top1), leading to DNA damage and p53-dependent cell death pathways, this compound is a relatively poor Top1 inhibitor.[1][4] Instead, its primary mechanism involves the targeted inhibition of multiple anti-apoptotic proteins, including survivin, Mcl-1, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2).[3][5] This multi-targeted approach effectively induces apoptosis in cancer cells, even in the absence of functional p53.[1][2] Notably, some studies suggest that cancer cells with null or mutated p53 may exhibit even greater sensitivity to this compound.[6][7]
Quantitative Comparison of Anti-Cancer Activity
The following tables summarize the in vitro cytotoxicity of this compound compared to other camptothecins in various cancer cell lines with different p53 statuses. The 50% inhibitory concentration (IC50) is a measure of the drug's potency.
Table 1: Comparative IC50 Values of Camptothecin Analogs in Prostate Cancer Cell Lines with Top1 Mutations [4]
| Cell Line | Top1 Status | This compound IC50 (nM) | Topotecan IC50 (nM) | SN-38 (Active Metabolite of Irinotecan) IC50 (nM) | Camptothecin IC50 (nM) |
| DU-145 | Wild-Type | 1.5 | 20 | 5 | 10 |
| RC0.1 | Mutant | 3 | 200 | 50 | 100 |
| RC1 | Mutant | 5 | >1000 | 200 | >1000 |
Table 2: IC50 Values of this compound in Cancer Cell Lines with Varying p53 Status
| Cell Line | Cancer Type | p53 Status | This compound IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | Wild-Type | Higher efficacy in p53-/- | [1] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | Higher efficacy than p53+/+ | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Mutant | Not specified | [3] |
| HCT-8 | Ileocecal Adenocarcinoma | Wild-Type | <10 | [3] |
| SW620 | Colorectal Adenocarcinoma | Mutant | <10 | [3] |
| PC-3 | Prostate Carcinoma | Null | Not specified | [3] |
| LNCaP | Prostate Carcinoma | Wild-Type | Not specified | [3] |
| MCF7 | Breast Adenocarcinoma | Wild-Type | Not specified | [3] |
| A549 | Lung Carcinoma | Wild-Type | Not specified | [3] |
Note: While a direct numerical comparison is not provided in the source, it is stated that FL118 exhibits higher efficacy in p53-null HCT116 cells compared to their wild-type counterparts.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, irinotecan, or topotecan for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in the apoptosis pathway.
-
Cell Lysis: Treat cancer cells with the desired concentrations of camptothecins for the indicated times. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, Mcl-1, XIAP, cIAP2, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Human Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomly assign mice to treatment groups and administer this compound, irinotecan, or a vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules. For example, this compound might be administered at 1.5 mg/kg and irinotecan at 100 mg/kg, once weekly.[4]
-
Tumor Measurement: Measure the tumor volume and mouse body weight 2-3 times per week.
-
Efficacy Evaluation: Evaluate the anti-tumor efficacy based on tumor growth inhibition, regression, and overall survival.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: p53-Independent Apoptotic Pathway of this compound.
Caption: Experimental Workflow for Comparing Camptothecins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-FL118: A Procedural Guide for Laboratory Professionals
(R)-FL118, a promising investigational anticancer agent, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and to mitigate environmental contamination.[1][2] As a potent cytotoxic compound, all materials that come into contact with this compound should be treated as hazardous waste.[3] Adherence to a comprehensive safety program, encompassing engineering controls, administrative procedures, and the use of personal protective equipment (PPE), is paramount.[3]
While specific disposal instructions for this compound are not publicly available, this guide provides essential, step-by-step procedures based on established best practices for the disposal of cytotoxic and investigational anticancer agents. Researchers must always consult their institution's specific protocols and the Safety Data Sheet (SDS) for the exact agent being used.
Waste Segregation and Container Specifications
Proper segregation of waste contaminated with cytotoxic agents is a critical first step in the disposal process.[4] Different types of waste require specific containers and disposal pathways. The following table summarizes the recommended segregation and container specifications for waste generated during research involving this compound.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials. | Black RCRA-regulated hazardous waste container.[4] | Hazardous waste incineration.[4] |
| Trace Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, and plasticware. | Yellow chemotherapy waste container.[4] | Regulated medical waste incineration. |
| Trace Waste (Sharps) | Used syringes, needles, and other sharp instruments contaminated with this compound. | Yellow, puncture-resistant "Chemo Sharps" container.[4] | Regulated medical waste incineration. |
| Contaminated PPE | Disposable gowns, gloves, and other personal protective equipment contaminated with this compound. | Yellow chemotherapy waste bag or container.[4] | Regulated medical waste incineration. |
| Liquid Waste | Aqueous solutions containing low concentrations of this compound. | Labeled, leak-proof container. | Chemical treatment or hazardous waste incineration, depending on institutional policy. |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the essential steps for the safe handling and disposal of waste contaminated with this compound.
I. Personal Protective Equipment (PPE)
Before handling any this compound contaminated materials, don the following PPE:
-
Two pairs of chemotherapy-tested gloves.[4]
-
A solid-front, disposable gown with tight-fitting cuffs.[4]
-
Safety goggles or a face shield.[4]
II. Waste Segregation at the Point of Generation
Immediately following an experimental procedure, segregate waste into the appropriate, clearly labeled containers:
-
Bulk Waste: Carefully place any unused or expired this compound and materials with significant contamination into the designated black RCRA hazardous waste container.[4]
-
Trace Waste (Solids): Dispose of items with minimal residual contamination, such as empty vials and plasticware, in the yellow chemotherapy waste container.
-
Trace Waste (Sharps): Immediately place used syringes and needles into the yellow, puncture-resistant "Chemo Sharps" container.[4] Do not recap, bend, or break needles.[4]
-
Contaminated PPE: Carefully doff PPE to avoid self-contamination. Place all disposable PPE into the designated yellow chemotherapy waste bag or container.[4]
III. Container Management and Labeling
-
Do not overfill waste containers.
-
Ensure all containers are securely sealed when not in use and before transport.
-
Label all waste containers clearly with "Hazardous Waste," the name of the agent "this compound," and the date.[4]
IV. Decontamination of Work Surfaces
-
After completing waste disposal procedures, decontaminate all work surfaces.
-
Use a detergent solution followed by a thorough rinse with water.[4]
V. Final Disposal
-
Transport sealed waste containers to the designated hazardous waste accumulation area within your facility.
-
Follow your institution's procedures for scheduling a pickup by trained environmental health and safety (EHS) personnel.
This compound Signaling Pathway
This compound acts as a "molecular glue degrader" that directly binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[5][6][7] This action, in turn, inhibits the expression of several downstream anti-apoptotic and oncogenic proteins.[5][8]
Caption: this compound inhibits DDX5, leading to downregulation of key cancer survival proteins.
References
- 1. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
